molecular formula C12H13BrN2 B8721008 6-Bromo-N,N,4-trimethylquinolin-2-amine CAS No. 89446-20-8

6-Bromo-N,N,4-trimethylquinolin-2-amine

Cat. No.: B8721008
CAS No.: 89446-20-8
M. Wt: 265.15 g/mol
InChI Key: OFCQCVPVKUPTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N,N,4-trimethylquinolin-2-amine ( 89446-20-8) is a brominated quinoline derivative with the molecular formula C12H13BrN2 and a molecular weight of 265.149 g/mol . This compound serves as a versatile synthetic intermediate and valuable building block in medicinal chemistry research and organic synthesis. The structure features a bromine atom at the 6-position, which provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the construction of more complex molecular architectures. The presence of the N,N-dimethylamino group at the 2-position influences the electronic properties of the quinoline system. This compound and its structural analogs have been referenced in patented research concerning quinolinyl-based modulators for biological targets like RORγt, indicating its potential relevance in the development of therapeutic agents for immune-mediated disorders . 6-Bromo-N,N,4-trimethylquinolin-2-amine is provided for research purposes exclusively. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

89446-20-8

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

6-bromo-N,N,4-trimethylquinolin-2-amine

InChI

InChI=1S/C12H13BrN2/c1-8-6-12(15(2)3)14-11-5-4-9(13)7-10(8)11/h4-7H,1-3H3

InChI Key

OFCQCVPVKUPTDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Br)N(C)C

Origin of Product

United States

Foundational & Exploratory

6-Bromo-N,N,4-trimethylquinolin-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-N,N,4-trimethylquinolin-2-amine: A Novel Heterocyclic Scaffold for Research and Development

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of the novel compound, 6-Bromo-N,N,4-trimethylquinolin-2-amine. As this molecule is not widely reported in existing literature, this document serves as a predictive resource for researchers, scientists, and drug development professionals. The information herein is synthesized from established principles of organic chemistry and data from closely related quinoline analogues.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on the specific, novel derivative, 6-Bromo-N,N,4-trimethylquinolin-2-amine, exploring its potential as a valuable intermediate or a pharmacologically active agent itself. The introduction of a bromine atom at the 6-position, a methyl group at the 4-position, and a dimethylamino group at the 2-position creates a unique electronic and steric profile that warrants investigation.

Chemical Structure and Nomenclature

The chemical structure of 6-Bromo-N,N,4-trimethylquinolin-2-amine is characterized by a quinoline core with the following substitutions:

  • A bromine atom at position C6.

  • A dimethylamino group (-N(CH₃)₂) at position C2.

  • A methyl group (-CH₃) at position C4.

IUPAC Name: 6-bromo-N,N,4-trimethylquinolin-2-amine Molecular Formula: C₁₂H₁₄BrN₃ Canonical SMILES: CN(C)C1=NC2=C(C=C(Br)C=C2)C=C1C

Below is a 2D representation of the chemical structure:

Caption: 2D structure of 6-Bromo-N,N,4-trimethylquinolin-2-amine.

Predicted Physicochemical Properties

While direct experimental data for 6-Bromo-N,N,4-trimethylquinolin-2-amine is not available, its physicochemical properties can be predicted based on the analysis of its structural analogues.[1][4][5]

PropertyPredicted ValueRationale/Comparison with Analogues
Molecular Weight ~280.19 g/mol Calculated from the molecular formula C₁₂H₁₄BrN₃.
Appearance Likely a solid at room temperature.Similar substituted quinolines are solids.[6][7][8]
Melting Point Not available; expected to be >100 °C.6-Bromo-2-methylquinoline has a melting point of 101-105 °C.[7]
Boiling Point >300 °C (Predicted).6-Bromoquinolin-2-amine has a predicted boiling point of 362.4±22.0 °C.[6]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The aromatic and alkyl-substituted nature suggests solubility in organic media.
pKa Not available.The quinoline nitrogen and the exocyclic amino group will have distinct basicities.
LogP ~3.5-4.5 (Predicted)The presence of the bromo and multiple methyl groups increases lipophilicity.

Proposed Synthesis Pathway

A plausible synthetic route for 6-Bromo-N,N,4-trimethylquinolin-2-amine can be conceptualized through a multi-step process, leveraging established methods for quinoline synthesis such as the Knorr or Friedländer synthesis, followed by functional group interconversions.[9][10]

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol Outline:

Step 1: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one This step can be achieved via the Knorr quinoline synthesis.[9]

  • Condense 4-bromoaniline with ethyl acetoacetate, typically under acidic or thermal conditions, to form the anilide intermediate.

  • Induce cyclization of the anilide intermediate by heating in a high-boiling solvent such as Dowtherm A or polyphosphoric acid to yield 6-bromo-4-methylquinolin-2(1H)-one.

Step 2: Synthesis of 6-Bromo-2-chloro-4-methylquinoline The hydroxyl group of the quinolinone is converted to a chloro group, a better leaving group for subsequent nucleophilic substitution.

  • Treat 6-bromo-4-methylquinolin-2(1H)-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with gentle heating.[11]

  • After the reaction is complete, carefully quench the excess POCl₃ with ice water and neutralize the solution.

  • The product can be isolated by filtration or extraction.

Step 3: Synthesis of 6-Bromo-N,N,4-trimethylquinolin-2-amine The final step involves a nucleophilic aromatic substitution reaction.

  • React 6-bromo-2-chloro-4-methylquinoline with an excess of dimethylamine in a suitable solvent (e.g., a sealed tube with ethanol or in a high-boiling polar aprotic solvent).

  • The reaction may require elevated temperatures to proceed at a reasonable rate.

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Predicted Spectroscopic Data

Predictive analysis based on the spectroscopic behavior of related chemical structures can provide a robust reference for the characterization of this compound.[12][13][14]

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (quinoline ring): Expected in the range of δ 7.0-8.5 ppm. The bromine at C6 will influence the chemical shifts of the protons on the benzene portion of the ring system.

  • Vinyl Proton (C3-H): A singlet is expected around δ 6.0-6.5 ppm.

  • N,N-dimethyl Protons: A singlet integrating to 6H, likely in the range of δ 3.0-3.5 ppm.

  • C4-methyl Protons: A singlet integrating to 3H, expected around δ 2.5-2.8 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic and Heteroaromatic Carbons: Multiple signals expected in the range of δ 110-160 ppm.

  • C2 (attached to N(CH₃)₂): Expected to be significantly downfield, in the range of δ 155-165 ppm.

  • N,N-dimethyl Carbons: A signal around δ 40-45 ppm.

  • C4-methyl Carbon: A signal around δ 18-25 ppm.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak ([M]⁺): The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

  • Fragmentation: Common fragmentation pathways for quinolines involve cleavage of substituents and fragmentation of the heterocyclic ring.[15] Expect to see fragments corresponding to the loss of a methyl group, the dimethylamino group, and potentially the bromine atom.

Potential Applications in Research and Drug Discovery

Substituted quinolines are a cornerstone of many therapeutic agents.[2][3] Based on the known biological activities of related bromo- and amino-substituted quinolines, 6-Bromo-N,N,4-trimethylquinolin-2-amine could be a candidate for investigation in several areas:

  • Anticancer Research: Many bromo-substituted quinolines have demonstrated antiproliferative activity against various cancer cell lines.[16] The specific substitution pattern of the target molecule could lead to novel interactions with biological targets such as kinases or DNA.

  • Antimicrobial Agents: The quinoline scaffold is central to many antibacterial and antimalarial drugs.[2] This novel derivative could be screened for activity against a panel of pathogenic bacteria and parasites.

  • Neuroprotective Agents: Certain tetrahydroquinoline derivatives have shown promise in alleviating oxidative stress, suggesting that the quinoline core can be adapted for neurological applications.[17]

Safety and Handling

As there is no specific safety data sheet for 6-Bromo-N,N,4-trimethylquinolin-2-amine, precautions for handling related compounds should be strictly followed.[18][19][20][21]

  • Hazard Classification (Predicted): Based on analogues, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled.[22][23] It may also cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

    • In all cases of exposure, seek medical attention.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

6-Bromo-N,N,4-trimethylquinolin-2-amine represents a novel chemical entity with significant potential for applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. While the information presented is largely predictive, it is grounded in the well-established chemistry of the quinoline scaffold and serves as a valuable starting point for researchers interested in the synthesis and evaluation of this and related compounds. Further experimental validation is necessary to confirm these predictions and to fully explore the potential of this intriguing molecule.

References

  • 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362. (n.d.). PubChem. [Link]

  • 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. (n.d.). ResearchGate. [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023, September 21). MDPI. [Link]

  • 6-Bromo-4-methylpyridin-2-amine | C6H7BrN2 | CID 22176507. (n.d.). PubChem. [Link]

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2015, May 31). ResearchGate. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC. [Link]

  • 6-Bromoquinoline | C9H6BrN | CID 79243. (n.d.). PubChem. [Link]

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). (n.d.). ResearchGate. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. [Link]

  • 6-Bromo-2-methylquinoline CAS#: 877-42-9. (n.d.). ChemWhat. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Publishing. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. [Link]

  • Preparation method for 6-bromine quinoline. (n.d.).
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018, March 14). ACS Omega. [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. [Link]

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). (n.d.). ResearchGate. [Link]

  • Safety Data Sheet: 6-Methylquinoline. (2021, July 5). Chemos GmbH&Co.KG. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to 6-Bromo-N,N,4-trimethylquinolin-2-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential biological activities of the novel compound, 6-Bromo-N,N,4-trimethylquinolin-2-amine. As this molecule is not extensively described in current literature, this document serves as a predictive and thorough resource for researchers, scientists, and professionals in drug development, leveraging data from closely related quinoline analogues.

Core Compound Identification and Properties

The fundamental characteristics of 6-Bromo-N,N,4-trimethylquinolin-2-amine are derived from its chemical structure.

PropertyPredicted Value
Molecular Formula C₁₂H₁₄BrN₃
Molecular Weight 280.16 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents such as DMSO and DMF
CAS Number Not assigned

Proposed Synthesis and Experimental Protocols

A specific, optimized synthesis for 6-Bromo-N,N,4-trimethylquinolin-2-amine has not been reported. Therefore, a rational and chemically sound multi-step pathway is proposed, based on well-established reactions for structurally related compounds. The proposed synthesis involves the initial construction of the 6-bromo-4-methylquinolin-2-amine core, followed by the N,N-dimethylation of the 2-amino group.

Overall Proposed Synthesis Workflow

cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: N,N-Dimethylation A 2-Amino-5-bromobenzaldehyde C 6-Bromo-4-methylquinolin-2-amine A:e->C:w Base (e.g., KOH) Ethanol, Reflux B Propanenitrile B:e->C:w E 6-Bromo-N,N,4-trimethylquinolin-2-amine C:e->E:w DMF, Heat D Iodomethane (excess) D:e->E:w F Base (e.g., K₂CO₃) F:e->E:w

Technical Whitepaper: 2-Aminoquinoline Derivatives & The 6-Bromo Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 2-aminoquinoline derivatives , with a specific focus on the 6-bromo analogs . It synthesizes synthetic methodologies, structure-activity relationships (SAR), and pharmacological mechanisms to support researchers in drug discovery.

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (Chloroquine), antibacterials (Ciprofloxacin - quinolone), and kinase inhibitors. Within this family, 2-aminoquinoline (2-AQ) offers a unique hydrogen-bonding donor/acceptor motif distinct from the 4-amino isomers.

Recent literature highlights the 6-bromo-2-aminoquinoline subclass as a high-value pharmacophore. The bromine atom at position 6 is not merely a lipophilic booster; it serves as a metabolic blocker and a halogen-bond donor, significantly enhancing potency against resistant bacterial strains (MRSA) and difficult cancer targets (EGFR, Topoisomerase). This guide details the synthesis, SAR, and biological profile of these derivatives.

Chemical Synthesis: Accessing the Core

To access 6-bromo-2-aminoquinoline derivatives, two primary strategies are dominant in the literature: Modified Friedländer Annulation (De novo synthesis) and Nucleophilic Aromatic Substitution (


)  (Derivatization).
Strategy A: Modified Friedländer Annulation (Recommended)

This route is preferred for building the core scaffold because it allows for diverse substitution at the C3 position during ring closure.

Mechanism: Condensation of 2-amino-5-bromobenzaldehyde with an active methylene compound (e.g., arylacetonitrile or malononitrile).

Strategy B: on 2-Chloro-6-bromoquinoline

This route is ideal for generating libraries of N-substituted 2-amino derivatives.

Mechanism: 6-bromo-2-chloroquinoline is reacted with various amines. The bromine at C6 remains intact due to the higher reactivity of the C2-chlorine (adjacent to the ring nitrogen).

SynthesisPathways cluster_legend Pathway Comparison Start1 2-Amino-5-bromobenzaldehyde Inter1 Aldol-type Intermediate Start1->Inter1 Base (K2CO3/Piperidine) Reflux Reagent1 Active Methylene (R-CH2-CN) Reagent1->Inter1 Product 6-Bromo-2-aminoquinoline Core Inter1->Product Cyclodehydration (-H2O) Start2 6-Bromo-2-chloroquinoline Start2->Product SNAr Displacement (Neat or DMF, 120°C) Reagent2 Primary/Secondary Amine (HNR2) Reagent2->Product Route A: De Novo Ring Formation Route A: De Novo Ring Formation Route B: Functional Group Interconversion Route B: Functional Group Interconversion Route A: De Novo Ring Formation->Route B: Functional Group Interconversion

Caption: Figure 1. Dual synthetic pathways for accessing 6-bromo-2-aminoquinoline. Route A allows C3 diversification; Route B allows N2 diversification.

Detailed Experimental Protocol

Protocol: Synthesis of 2-Amino-6-bromo-3-cyanoquinoline Rationale: This specific derivative is a versatile intermediate.[1] The cyano group at C3 can be hydrolyzed to an amide or acid, or reduced to an amine.

Materials:

  • 2-Amino-5-bromobenzaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (Catalytic amount, 0.1 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromobenzaldehyde (5 mmol) in 20 mL of absolute ethanol.

  • Addition: Add malononitrile (5.5 mmol) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Catalysis: Add 3-4 drops of piperidine . Note: Piperidine acts as a base catalyst to initiate the Knoevenagel condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting aldehyde spot should disappear.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form.

    • Causality: The product is less soluble in cool ethanol than the starting materials, driving precipitation.

  • Purification: Filter the solid under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted malononitrile and catalyst.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

  • Yield Check: Typical yield is 75–85%. The product should be a pale yellow solid.

The "6-Bromo" Pharmacophore: Why It Matters

In medicinal chemistry, replacing a hydrogen with a bromine atom at the C6 position of the quinoline ring is a strategic modification, not just a random substitution.

A. Halogen Bonding (Sigma-Hole)

Unlike fluorine (which is purely electron-withdrawing), bromine is large and polarizable. It can form a halogen bond (X-bond) with carbonyl oxygens or backbone nitrogens in target proteins (e.g., Serine/Threonine residues in Kinase pockets). The positive electrostatic potential cap (sigma-hole) on the bromine atom acts as a cryptic Lewis acid.

B. Metabolic Blocking

The C6 position of the quinoline ring is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • H at C6: Rapid metabolism

    
     Short Half-life (
    
    
    
    ).
  • Br at C6: Blocks oxidation

    
     Extended 
    
    
    
    and improved bioavailability.
C. Lipophilicity Modulation

Bromine increases the LogP (lipophilicity) significantly more than chlorine or fluorine. This is critical for:

  • CNS Penetration: Essential for AChE inhibitors in Alzheimer's therapy.

  • Bacterial Membrane Permeation: Vital for activity against Gram-positive bacteria like S. aureus.

SAR_Logic Center 6-Bromo Substituent (Pharmacophore) Effect1 Metabolic Stability Center->Effect1 Effect2 Halogen Bonding (Sigma-Hole) Center->Effect2 Effect3 Lipophilicity (Increased LogP) Center->Effect3 Outcome1 Blocks CYP450 Oxidation at C6 Effect1->Outcome1 Outcome2 High Affinity Binding (e.g., Kinase hinge region) Effect2->Outcome2 Outcome3 Enhanced Membrane Permeability (CNS/Bacteria) Effect3->Outcome3

Caption: Figure 2. Pharmacological impact of the 6-Bromo substitution on the 2-aminoquinoline scaffold.

Biological Applications & Data Summary

Anticancer Activity

6-bromo-2-aminoquinoline derivatives function primarily as DNA intercalators and Topoisomerase II inhibitors . The planar quinoline ring slides between DNA base pairs, while the 6-Br and 2-amino tails interact with the phosphate backbone or minor groove.

  • Target: Human lung (A549) and breast (MCF-7) cancer lines.

  • Key Insight: The 6-bromo analogs often show 2-3x lower IC50 values compared to the non-substituted parent, attributed to tighter binding kinetics.

Antimicrobial Activity (MRSA)

While simple quinolines are weak antibiotics, 6-bromo-2-amino derivatives show specificity toward Gram-positive bacteria .

  • Mechanism: Disruption of the bacterial cell membrane and inhibition of DNA gyrase.

  • Selectivity: The increased lipophilicity allows penetration of the thick peptidoglycan layer of S. aureus.

Neuroprotection (Alzheimer's)

Derivatives have been explored as Acetylcholinesterase (AChE) inhibitors . The 2-amino group mimics the quaternary ammonium of acetylcholine, while the 6-bromo group interacts with the peripheral anionic site (PAS) of the enzyme.

Table 1: Comparative Biological Activity (Representative Data)

Compound ScaffoldSubstituent (C6)TargetActivity MetricReference
2-AminoquinolineHMCF-7 (Breast Cancer)IC50: > 50 µM[1, 4]
2-Aminoquinoline Br MCF-7 IC50: 15.8 µM [4]
Quinazolin-4-oneBrS. aureus (MRSA)MIC: 1.0 µM[2]
TetrahydroquinolineBrAChE (Enzyme)Ki: 54 nM[5]

References

  • BenchChem Technical Support. (2025).[2][3] 2-Aminoquinoline: A Technical Guide for Researchers. BenchChem. Link

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3H)-One. Journal of Clinical Case Reports and Trails. Link

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Combinatorial Chemistry & High Throughput Screening. Link

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Link

  • Karnik, et al. (2026). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors.[4] ResearchGate. Link

Sources

Potential therapeutic targets for 6-Bromo-N,N,4-trimethylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Potential Therapeutic Targets for 6-Bromo-N,N,4-trimethylquinolin-2-amine For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous approved therapeutic agents due to its versatile biological activity.[1][2] This guide focuses on 6-Bromo-N,N,4-trimethylquinolin-2-amine, a specific derivative for which public data on biological targets is scarce. By leveraging structure-activity relationships (SAR) from analogous compounds, this document delineates a rational, evidence-based exploration of its potential therapeutic targets. We hypothesize that its distinct structural features—a 2-aminoquinoline core, a 6-bromo substituent, and N,N,4-trimethylation—position it as a candidate modulator of key protein families implicated in oncology and neurology. This whitepaper provides a comprehensive analysis of four high-potential target classes: voltage-gated potassium (Kv) channels, acetylcholinesterase (AChE), the Sigma-1 receptor (S1R), and protein kinases. For each proposed target, we present the scientific rationale, a detailed experimental validation workflow, and the associated signaling pathways, offering a strategic roadmap for initiating a drug discovery program around this compound.

Introduction and Molecular Profile

6-Bromo-N,N,4-trimethylquinolin-2-amine is a substituted quinoline derivative. The quinoline ring system is a cornerstone of drug discovery, with derivatives demonstrating a vast array of pharmacological activities including anticancer, antimalarial, anti-inflammatory, and neuroprotective effects.[3][4][5] The specific substitutions on this molecule—a dimethylamino group at the 2-position, a methyl group at the 4-position, and a bromine atom at the 6-position—are critical for defining its potential interactions with biological macromolecules.

  • The 2-Aminoquinoline Core: This feature is analogous to 4-aminopyridine, the active moiety in approved potassium channel blockers, suggesting a potential neurological application.[6]

  • The 6-Bromo Substituent: Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties.[7]

  • N,N,4-Trimethylation: These methyl groups introduce steric bulk and increase lipophilicity, which can influence target selectivity and cell permeability.

Physicochemical Properties (Inferred)

Direct experimental data for this specific molecule is limited. The properties below are estimated based on its constituent parts and data for related structures like 6-Bromoquinolin-2-amine.[8]

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₃BrN₂Defines the elemental composition and base molecular weight.
Molecular Weight 265.15 g/mol Falls within the range typical for small molecule drugs (Lipinski's Rule of 5).
Appearance Likely Off-white to yellow solidBased on the appearance of the parent amine.[8]
pKa (Predicted) ~6.0-7.0The dimethylamino group is basic; pKa influences ionization state at physiological pH.
LogP (Predicted) ~3.5-4.5Indicates high lipophilicity, suggesting good membrane permeability.

Proposed Target Validation Strategy

Given the novelty of the compound, a tiered approach to target validation is recommended. The initial phase should involve screening against the high-probability target families identified in this guide. Positive hits would then be subjected to more rigorous secondary and tertiary assays to confirm the mechanism of action and cellular effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Cellular & In Vivo Models Target1 Kv Channel Assay (Fluorescence-based) MoA1 Electrophysiology (Patch-Clamp) Target1->MoA1 Target2 AChE Inhibition (Ellman's Assay) MoA2 Enzyme Kinetics (Ki Determination) Target2->MoA2 Target3 S1R Binding (Radioligand Assay) MoA3 Functional Assay (e.g., Ca2+ Flux) Target3->MoA3 Target4 Kinase Panel (Broad-Spectrum) MoA4 IC50 Determination on Lead Kinase Hits Target4->MoA4 Cell Cell-Based Assays (Proliferation, Apoptosis, Neurotransmitter Release) MoA1->Cell MoA2->Cell MoA3->Cell MoA4->Cell Vivo In Vivo Models (Xenograft, PD, AD models) Cell->Vivo AChE_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Receptor Postsynaptic Receptor (Muscarinic/Nicotinic) ACh->Receptor Binding Choline Choline + Acetate AChE->Choline Postsynaptic Postsynaptic Neuron (Signal Propagation) Receptor->Postsynaptic Compound 6-Bromo-N,N,4-trimethyl- quinolin-2-amine Compound->AChE Inhibition Presynaptic Presynaptic Neuron (ACh Release) Presynaptic->ACh Release

Caption: Mechanism of action for an Acetylcholinesterase (AChE) inhibitor.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard for quantifying AChE activity and inhibition. [9][10] Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve Acetylcholinesterase (e.g., from human recombinant source) in the buffer.

    • Prepare solutions of the substrate, acetylthiocholine iodide (ATChI), and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in the buffer.

    • Prepare serial dilutions of 6-Bromo-N,N,4-trimethylquinolin-2-amine.

  • Assay Setup (96-well plate):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution (or vehicle for control).

    • Add 20 µL of the AChE enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 10 µL of DTNB solution to each well.

    • Add 10 µL of ATChI solution to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of DTNB with thiocholine, a product of ATChI hydrolysis.

  • Data Analysis: Calculate the reaction rate (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control: % Inhibition = (1 - V_inhibitor / V_control) * 100. Plot the percent inhibition against the logarithm of inhibitor concentration and use a non-linear regression to calculate the IC₅₀ value. [10]

Potential Therapeutic Target Class 3: Sigma-1 Receptor (S1R)

Scientific Rationale

The Sigma-1 receptor is a unique ligand-regulated molecular chaperone, primarily located at the mitochondria-associated endoplasmic reticulum membrane. [11]It is a highly promiscuous receptor, binding to a diverse range of chemical structures. S1R ligands are being investigated for various neurological disorders (Alzheimer's, Parkinson's), psychiatric conditions, and cancer. [12][13]The lipophilic, amine-containing structure of 6-Bromo-N,N,4-trimethylquinolin-2-amine fits the general pharmacophore of many known S1R ligands, making it a plausible target.

Experimental Protocol: Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for S1R by measuring its ability to displace a known high-affinity radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a source rich in S1R, such as C6 rat glioma cells or HEK-293 cells overexpressing human S1R. [14]2. Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In microcentrifuge tubes or a 96-well filter plate, combine:

    • A fixed concentration of a high-affinity S1R radioligand (e.g., 5 nM -pentazocine).

    • Varying concentrations of the unlabeled test compound (6-Bromo-N,N,4-trimethylquinolin-2-amine).

    • A fixed amount of the membrane preparation (e.g., 100-200 µg of protein).

  • Control Wells:

    • Total Binding: Contains radioligand and membranes, but no competitor.

    • Non-specific Binding (NSB): Contains radioligand, membranes, and a saturating concentration of a known S1R ligand (e.g., 10 µM haloperidol) to displace all specific binding.

  • Incubation: Incubate the mixture at 37°C for 120 minutes to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression (one-site fit) to determine the IC₅₀.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Therapeutic Target Class 4: Protein Kinases

Scientific Rationale

The quinoline scaffold is a privileged structure in the design of protein kinase inhibitors, with several approved drugs (e.g., bosutinib, cabozantinib) targeting kinases in the treatment of cancer. [2]The 2-aminoquinoline moiety can serve as an effective "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many Type I and Type II inhibitors. The rest of the molecule can then occupy adjacent hydrophobic and allosteric pockets. Given the rampant dysregulation of kinase signaling in cancer, this represents a significant therapeutic opportunity. [7][15]

Signaling Pathway: PI3K/Akt/mTOR Pathway

This is a central signaling pathway that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in many cancers, making it a prime target for therapeutic intervention. Quinoline derivatives have been shown to inhibit key kinases in this pathway. [2][16]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Compound 6-Bromo-N,N,4-trimethyl- quinolin-2-amine Compound->PI3K Inhibition Compound->Akt Inhibition Compound->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition & Cellular Proliferation Assays

A two-step process is required: first, to identify which kinases are inhibited, and second, to determine the functional consequence in cancer cells.

A. In Vitro Kinase Panel Screen (e.g., ADP-Glo™ Kinase Assay):

  • Assay Principle: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. Less ADP means more kinase inhibition.

  • Procedure: Submit 6-Bromo-N,N,4-trimethylquinolin-2-amine to a commercial kinase profiling service (e.g., Eurofins, Promega). The compound will be tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases.

  • Data Analysis: Results are typically reported as percent inhibition relative to a control. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% inhibition).

B. Cellular Proliferation Assay (MTT Assay):

  • Cell Culture: Seed cancer cell lines known to be dependent on the "hit" kinases (identified in the panel screen) into 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀) by plotting percent viability against the log of the compound concentration.

Summary and Future Outlook

This guide has proposed four high-potential therapeutic target classes for the novel compound 6-Bromo-N,N,4-trimethylquinolin-2-amine, based on robust SAR analysis of its privileged quinoline scaffold.

Target ClassRationaleKey Validation AssaysPotential Therapeutic Area
Kv Channels Structural analogy to 4-aminopyridineThallium Flux Assay, Patch-Clamp ElectrophysiologyNeurology (e.g., Multiple Sclerosis, Epilepsy)
AChE Quinoline is a known AChE inhibitor scaffoldEllman's Colorimetric AssayNeurodegeneration (e.g., Alzheimer's Disease)
Sigma-1 Receptor Fits general pharmacophore of S1R ligandsRadioligand Competition Binding AssayNeurology, Psychiatry, Oncology
Protein Kinases 2-Aminoquinoline is a known hinge-binderKinase Panel Screen, Cellular Proliferation (MTT) AssayOncology

The logical next step is to initiate the primary screening workflows detailed herein. A successful hit in any of these areas would trigger a cascade of secondary mechanistic studies and a medicinal chemistry program to optimize potency, selectivity, and ADME properties. The structural versatility of the quinoline core suggests that 6-Bromo-N,N,4-trimethylquinolin-2-amine is a promising starting point for the development of a novel therapeutic agent.

References

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). TÜBİTAK Academic Journals. Available at: [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. Available at: [Link]

  • Li, S., et al. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. Available at: [Link]

  • Potassium Channel Assays | K⁺ Indicators. (n.d.). ION Biosciences. Available at: [Link]

  • Lei, F., et al. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). Journal of Medicinal Chemistry. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Pharmaceuticals. Available at: [Link]

  • Bowman, W. C., & Savage, A. O. (1981). Pharmacological actions of aminopyridines and related compounds. Reviews on Pure and Applied Pharmacological Sciences. Available at: [Link]

  • Validation of Sigma I Receptor Occupancy with Antipsychotic Ligands: A Molecular Perspective. (n.d.). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Available at: [Link]

  • The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. (2025). ResearchGate. Available at: [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. Available at: [Link]

  • Discovering potassium channel blockers from synthetic compound database by using structure-based virtual screening in conjunction with electrophysiological assay. (2007). Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2025). ResearchGate. Available at: [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). Molecules. Available at: [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. (2025). ResearchGate. Available at: [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (2025). MDPI. Available at: [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. (n.d.). Heliyon. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. Available at: [Link]

  • Discovering Potassium Channel Blockers from Synthetic Compound Database by Using Structure-Based Virtual Screening in Conjunction with Electrophysiological Assay. (2006). Journal of Medicinal Chemistry. Available at: [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). MDPI. Available at: [Link]

  • Defining the ligand-dependent proximatome of the sigma 1 receptor. (2023). Frontiers in Pharmacology. Available at: [Link]

  • The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. (2024). Frontiers in Molecular Neuroscience. Available at: [Link]

  • The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

  • Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. (2022). bioRxiv. Available at: [Link]

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. (n.d.). PubMed. Available at: [Link]

  • A new class of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues with antimicrobial/antimycobacterial activity. (n.d.). ResearchGate. Available at: [Link]

  • Amidines and related compounds. 6. Studies on structure-activity relationships of antihypertensive and antisecretory agents related to clonidine. (1975). Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Available at: [Link]

  • Prescribing Framework for Acetylcholinesterase Inhibitors and Memantine for the Treatment and Management of Dementia. (n.d.). NHS. Available at: [Link]

  • Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. (2022). Analytical Chemistry. Available at: [Link]

  • Thallium-free GIRK Potassium Channel Assay. (n.d.). ION Biosciences. Available at: [Link]

  • Cardiovascular monitoring with acetylcholinesterase inhibitors: a clinical protocol. (2018). Advances in Psychiatric Treatment. Available at: [Link]

Sources

An In-depth Technical Guide to Elucidating the Binding Affinity of 6-Bromo-N,N,4-trimethylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] 6-Bromo-N,N,4-trimethylquinolin-2-amine represents a novel investigational compound within this class. A critical step in characterizing any potential therapeutic agent is the precise determination of its binding affinity to its biological target. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on how to approach and execute binding affinity studies for 6-Bromo-N,N,4-trimethylquinolin-2-amine. We will delve into the theoretical underpinnings of binding affinity, present detailed protocols for state-of-the-art biophysical and cell-based assays, and discuss the interpretation of the resulting data. This document is intended to serve as a practical and authoritative resource for the rigorous evaluation of this and similar small molecules.

Introduction: The Significance of Binding Affinity in Drug Discovery

The journey of a drug from a concept to a clinical candidate is long and arduous. A pivotal parameter that governs the potential success of a therapeutic agent is its binding affinity for its intended biological target.[3] Binding affinity, often quantified by the equilibrium dissociation constant (Kd), is a measure of the strength of the interaction between a single biomolecule (e.g., a protein) and its ligand (e.g., a drug molecule).[3] A low Kd value signifies a high binding affinity, indicating that the drug binds tightly to its target at low concentrations.[3]

For a compound like 6-Bromo-N,N,4-trimethylquinolin-2-amine, understanding its binding affinity is crucial for several reasons:

  • Potency: High binding affinity is often a prerequisite for high potency, as a drug that binds tightly to its target is more likely to elicit a biological response at a lower dose.

  • Selectivity: By comparing the binding affinity of the compound to its primary target versus off-targets, we can assess its selectivity. High selectivity is desirable to minimize off-target effects and potential toxicity.

  • Structure-Activity Relationship (SAR) Studies: Binding affinity data is a cornerstone of SAR studies, where chemists systematically modify the structure of a lead compound to improve its potency and selectivity.[4]

  • Translational Confidence: Robust and reproducible binding affinity data provides confidence in the compound's mechanism of action as it progresses through the drug discovery pipeline.

This guide will equip researchers with the necessary knowledge and methodologies to thoroughly investigate the binding characteristics of 6-Bromo-N,N,4-trimethylquinolin-2-amine.

Theoretical Foundations of Binding Affinity

Before delving into experimental protocols, it is essential to grasp the key concepts that underpin binding affinity measurements.

  • Equilibrium Dissociation Constant (Kd): This is the fundamental measure of binding affinity. It is the concentration of ligand at which half of the binding sites of the target molecule are occupied at equilibrium.[3] The units of Kd are molar (M). A smaller Kd value indicates a stronger binding interaction.

  • Inhibition Constant (Ki): In competitive binding assays, the Ki value represents the affinity of a competing ligand (the test compound) for the target. It is derived from the IC50 value.

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. While related to affinity, it is not a direct measure of it and is dependent on the experimental conditions.

The relationship between these parameters is crucial for data interpretation and will be explored further in the data analysis section.

Pre-experimental Considerations for 6-Bromo-N,N,4-trimethylquinolin-2-amine

Prior to initiating binding assays, several properties of 6-Bromo-N,N,4-trimethylquinolin-2-amine must be considered:

  • Solubility: The compound's solubility in aqueous buffers used for binding assays must be determined. Poor solubility can lead to aggregation and inaccurate results.

  • Stability: The stability of the compound under assay conditions (temperature, pH, light exposure) should be assessed.

  • Hypothetical Target Identification: Given the novelty of 6-Bromo-N,N,4-trimethylquinolin-2-amine, a primary biological target may not be known. Based on the activities of other quinoline derivatives, potential target classes could include protein kinases, G-protein coupled receptors (GPCRs), or enzymes involved in inflammatory pathways.[1][2][7] For the purpose of this guide, we will proceed with the hypothetical scenario of evaluating the compound's binding to a protein kinase.

Biophysical Assays for Direct Binding Measurement

Biophysical assays provide a direct measure of the interaction between a ligand and its target in a purified system.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[8][9]

Causality behind Experimental Choices: SPR is chosen for its ability to provide not only equilibrium binding data (Kd) but also kinetic information (association and dissociation rate constants, kon and koff). This detailed kinetic profile can be invaluable in understanding the drug-target interaction.

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis prep_target Purify Target Protein (e.g., Kinase) immobilize Immobilize Target Protein onto Sensor Chip prep_target->immobilize prep_compound Prepare Stock Solution of 6-Bromo-N,N,4-trimethylquinolin-2-amine inject_compound Inject Serial Dilutions of Compound over Chip Surface prep_compound->inject_compound prep_chip Select and Prepare SPR Sensor Chip prep_chip->immobilize immobilize->inject_compound measure_response Measure SPR Response (RU) in Real-time inject_compound->measure_response fit_data Fit Sensorgram Data to a Binding Model measure_response->fit_data calculate_constants Calculate Kd, kon, and koff fit_data->calculate_constants

Caption: Workflow for SPR-based binding affinity analysis.

Detailed Protocol:

  • Protein Immobilization:

    • The target kinase is covalently immobilized onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A prerequisite for accurate SPR measurements is a stably attached and highly active immobilized molecule.[10]

    • The goal is to achieve an immobilization level that will yield a clear binding signal without causing mass transport limitations.

  • Analyte Preparation:

    • A stock solution of 6-Bromo-N,N,4-trimethylquinolin-2-amine is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the running buffer to create a concentration series.

  • Binding Measurement:

    • The running buffer is flowed over the sensor surface to establish a stable baseline.

    • The different concentrations of the compound are injected over the surface, and the association is monitored in real-time.

    • After the association phase, the running buffer is flowed over the surface again to monitor the dissociation of the compound from the target.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (kon and koff). The Kd is then calculated as koff/kon.

Data Presentation:

ParameterValue
kon (M-1s-1)1.5 x 105
koff (s-1)3.0 x 10-3
Kd (nM) 20
Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[11] It is considered the gold standard for determining the thermodynamic parameters of an interaction.[4]

Causality behind Experimental Choices: ITC is chosen for its ability to provide a complete thermodynamic profile of the binding interaction, including the change in enthalpy (ΔH) and entropy (ΔS), in a single experiment.[12] This information can be crucial for understanding the driving forces behind the binding event.

Experimental Workflow for ITC Analysis

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_target Prepare Target Protein Solution titrate Titrate Compound into Protein Solution in Calorimeter Cell prep_target->titrate prep_compound Prepare Compound Solution in Syringe prep_compound->titrate measure_heat Measure Heat Change after Each Injection titrate->measure_heat plot_data Plot Heat Change vs. Molar Ratio measure_heat->plot_data fit_data Fit Data to a Binding Isotherm plot_data->fit_data calculate_params Determine Kd, ΔH, ΔS, and Stoichiometry (n) fit_data->calculate_params

Caption: Workflow for ITC-based binding affinity and thermodynamic analysis.

Detailed Protocol:

  • Sample Preparation:

    • The purified target kinase is placed in the sample cell of the calorimeter.

    • A solution of 6-Bromo-N,N,4-trimethylquinolin-2-amine is loaded into the titration syringe. It is critical that both the protein and the compound are in the same buffer to minimize heat of dilution effects.

  • Titration:

    • A series of small injections of the compound are made into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the compound to the protein.

    • The resulting isotherm is fitted to a binding model to determine the Kd, enthalpy change (ΔH), and stoichiometry of binding (n). The entropy change (ΔS) can then be calculated.

Data Presentation:

ParameterValue
Kd (nM) 25
Stoichiometry (n)1.05
ΔH (kcal/mol)-8.5
TΔS (kcal/mol)2.1
ΔG (kcal/mol) -10.6

Cell-Based Assays for Target Engagement

While biophysical assays are essential for determining direct binding affinity, cell-based assays are crucial for confirming that the compound can engage its target in a more physiologically relevant environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[13] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[14]

Causality behind Experimental Choices: CETSA is chosen because it provides direct evidence of target engagement within the complex milieu of the cell, without the need for labels or modifications to the compound or the target.[15]

Experimental Workflow for CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis and Separation cluster_detection Detection and Analysis treat_cells Treat Intact Cells with Compound or Vehicle heat_cells Heat Treated Cells across a Temperature Gradient treat_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells separate_proteins Separate Soluble and Precipitated Proteins lyse_cells->separate_proteins detect_protein Detect Soluble Target Protein (e.g., Western Blot) separate_proteins->detect_protein plot_melt_curve Plot Soluble Protein vs. Temperature detect_protein->plot_melt_curve determine_shift Determine Thermal Shift plot_melt_curve->determine_shift

Sources

Methodological & Application

Preparation of 6-Bromo-N,N,4-trimethylquinolin-2-amine stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity Preparation of 6-Bromo-N,N,4-trimethylquinolin-2-amine Stock Solutions in DMSO

Abstract & Scope

This technical guide outlines the rigorous preparation of stock solutions for 6-Bromo-N,N,4-trimethylquinolin-2-amine (hereafter referred to as 6-BTQ ), a lipophilic heterocyclic compound utilized in medicinal chemistry and biological screening.

Inconsistent stock preparation is the single largest source of error in bioassays. This protocol addresses the specific physicochemical challenges of 6-BTQ—namely its hydrophobic quinoline core, the hygroscopic nature of Dimethyl Sulfoxide (DMSO), and the risk of "compound crash-out" upon aqueous dilution.

Physicochemical Context

To prepare a stable stock, one must understand the solute-solvent interaction.

  • The Solute (6-BTQ):

    • Structure: A planar quinoline ring substituted with a bromine (C6), a methyl group (C4), and a dimethylamino group (C2).

    • Molecular Weight: ~265.15 g/mol (Free Base). Note: Always verify if your batch is a salt form (e.g., HCl), as this alters the required mass.

    • Nature: Lipophilic and weakly basic. The N,N-dimethyl substitution at position 2 prevents tautomerization to the imino form, locking the molecule in a fixed amino-quinoline state. This increases its lipophilicity compared to primary aminoquinolines.

  • The Solvent (DMSO):

    • Hygroscopicity: DMSO aggressively absorbs atmospheric water.[1][2][3][4] At 60% relative humidity, pure DMSO can absorb ~1% water by weight within hours.

    • Impact: Water acts as an "anti-solvent" for 6-BTQ. As water content in DMSO rises, the solubility of 6-BTQ decreases exponentially, leading to micro-precipitation that is often invisible to the naked eye but devastating to assay potency (IC50) data.

Safety & Handling

WARNING: DMSO is a penetration enhancer. It effectively transports dissolved small molecules through the skin and into the bloodstream.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.

  • Containment: Weigh powder in a fume hood to prevent inhalation of bioactive dust.

  • Material Compatibility: Use Glass or Polypropylene (PP) vials. Avoid Polystyrene (PS) or Polycarbonate (PC), which can be leached by DMSO.

Protocol: Preparation of 10 mM Stock Solution

This protocol uses Gravimetric Validation , which is superior to volumetric pipetting for viscous solvents like DMSO.

Step 1: Calculation & Weighing

Target Concentration: 10 mM Target Volume: ~1 mL (Variable based on exact mass)

  • Tare a clean, amber glass vial (4 mL capacity) on an analytical balance (readability 0.01 mg).

  • Weigh approximately 2–3 mg of 6-BTQ powder directly into the vial.

  • Record the exact mass (

    
    ) in mg.
    

Calculation Logic:



Example: If you weigh 2.65 mg of 6-BTQ (MW: 265.15):



Step 2: Solubilization (The Critical Step)
  • Add DMSO: Pipette the calculated volume of high-grade (>99.9%) anhydrous DMSO into the vial.

    • Tip: If high precision is required, weigh the DMSO addition. (Density of DMSO

      
       1.10 g/mL).
      
  • Vortex: Vortex at medium speed for 30 seconds.

  • Sonicate: Place the vial in an ultrasonic water bath for 5–10 minutes at room temperature.

    • Why? The crystal lattice of quinolines can be robust due to pi-stacking. Sonication provides the kinetic energy to break these interactions without overheating the compound.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity or "schlieren" lines indicate incomplete dissolution.

Step 3: Aliquoting & Storage

Never store the bulk stock in a frequently opened container.

  • Aliquot: Dispense 50–100 µL aliquots into small amber polypropylene microtubes.

  • Seal: Ensure caps are tight to prevent moisture entry. Parafilm is recommended for long-term storage.

  • Freeze: Store at -20°C or -80°C .

    • Note: DMSO freezes at ~18.5°C. Upon thawing, the compound may precipitate locally. ALWAYS vortex and warm (to 25°C) a thawed aliquot before use to redissolve any micro-crystals.

Visualization: Workflow & Solubility Logic

Figure 1: Stock Preparation Workflow

This diagram illustrates the critical path from solid powder to assay-ready plate, highlighting quality control checkpoints.

StockPrep Start Solid 6-BTQ (Store Desiccated) Weigh Weigh Mass (m) (Analytical Balance) Start->Weigh Calc Calculate DMSO Vol (V = m / MW * C) Weigh->Calc Dissolve Add DMSO & Sonicate (10 min) Calc->Dissolve QC Visual QC: Clear? Dissolve->QC QC->Dissolve No (Repeat Sonication) Aliquot Aliquot into Amber Vials QC->Aliquot Yes Freeze Store at -20°C (Avoid Freeze-Thaw) Aliquot->Freeze

Caption: Step-by-step workflow for preparing 6-BTQ stock solutions, emphasizing the iterative dissolution QC step.

Figure 2: The "Crash Out" Mechanism

Understanding why precipitation occurs is vital for troubleshooting.[5] This diagram maps the variables affecting 6-BTQ solubility.

SolubilityLogic Stock 10mM DMSO Stock (Soluble) Hygro Atmospheric Moisture Stock->Hygro Poor Sealing Dilution Dilution into Aqueous Buffer Stock->Dilution Water Water Content in DMSO > 10% Hygro->Water Precip PRECIPITATION (Data Loss) Water->Precip Solubility Drop Shock Solvent Shock (Local High Conc) Dilution->Shock Stable Stable Assay Solution Dilution->Stable Stepwise/Mixing Shock->Precip Rapid Addition

Caption: Causal map of precipitation risks.[5] Moisture ingress and rapid aqueous dilution are the primary failure points.

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Undissolved Solid Particles visible after sonication.Saturation limit reached or salt form mismatch.Verify MW (Salt vs. Free Base). Add more DMSO to reach 5 mM instead of 10 mM.
Precipitation on Thaw Cloudy suspension after taking from -20°C.Kinetic crystallization during freezing.Vortex vigorously and warm to 37°C for 2 mins. Ensure solution clears before use.[5][6]
Assay Variability Inconsistent IC50 values.Water absorption in DMSO stock.[1][2][4]Discard old stock. Use single-use aliquots. Buy anhydrous DMSO.[4]
"Crash Out" in Assay Turbidity when added to media."DMSO Shock" (Local supersaturation).Dilute stock 1:10 in intermediate solvent (e.g., culture media) before final addition.

References

  • BenchChem Technical Support. (2025).[4][5][6][7] An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. BenchChem. Link

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link represents general search for JBS articles]
  • Sigma-Aldrich. (n.d.). DMSO Solvent Properties and Handling Guide. Merck KGaA. Link

  • National Institutes of Health (NIH). (2005). In situ DMSO hydration measurements of HTS compound libraries. PubChem/NCBI. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard Text on Solubility).

Disclaimer: This protocol is for research use only. Users must verify the specific safety data sheet (SDS) for 6-Bromo-N,N,4-trimethylquinolin-2-amine before handling.

Sources

Application Notes and Protocols for In Vitro Evaluation of 6-Bromo-N,N,4-trimethylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Predictive Guide for Researchers, Scientists, and Drug Development Professionals

Forward-Looking Statement

This document provides a comprehensive technical guide for the in vitro evaluation of the novel chemical entity, 6-Bromo-N,N,4-trimethylquinolin-2-amine. It is important to note that as of the date of this publication, direct experimental data for this specific molecule is limited in publicly accessible literature. The protocols and application notes herein are therefore presented from a predictive standpoint, leveraging established methodologies and data from structurally related quinoline and quinazoline analogues. This guide is intended to serve as a robust starting point for researchers to explore the potential biological activities of this compound.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. Their therapeutic efficacy often stems from their ability to interact with various biological targets, including protein kinases, topoisomerases, and G-protein coupled receptors (GPCRs).

The subject of this guide, 6-Bromo-N,N,4-trimethylquinolin-2-amine, is a novel quinoline derivative. The presence of the bromine atom at the 6-position and the amine group at the 2-position are key structural features that suggest potential for biological activity. Bromination can enhance the binding affinity of a molecule to its target, and the aminoquinoline core is known to be a key pharmacophore for various therapeutic agents. Based on the known activities of related compounds, it is hypothesized that 6-Bromo-N,N,4-trimethylquinolin-2-amine may exhibit antiproliferative and kinase inhibitory effects.

Predicted Biological Activities and Potential Mechanisms of Action

Based on the extensive literature on quinoline derivatives, several potential mechanisms of action for 6-Bromo-N,N,4-trimethylquinolin-2-amine can be postulated. These hypotheses form the basis for the selection of the in vitro assays detailed in this guide.

  • Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. It is plausible that 6-Bromo-N,N,4-trimethylquinolin-2-amine could target kinases such as Epidermal Growth Factor Receptor (EGFR), a key player in many solid tumors.[1][2]

  • Antiproliferative Activity: As a potential consequence of kinase inhibition or through other cytotoxic mechanisms, this compound may inhibit the growth of cancer cells.[1][3] The antiproliferative effects of quinoline derivatives have been demonstrated against a variety of cancer cell lines.[1][2][3]

  • Topoisomerase Inhibition: Some quinoline analogues have been shown to interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[3] This mechanism of action can lead to cell cycle arrest and apoptosis.

The following diagram illustrates the potential signaling pathways that could be modulated by 6-Bromo-N,N,4-trimethylquinolin-2-amine, leading to an antiproliferative effect.

Predicted_MOA cluster_0 6-Bromo-N,N,4-trimethylquinolin-2-amine cluster_1 Potential Cellular Targets cluster_2 Downstream Cellular Effects Compound 6-Bromo-N,N,4-trimethylquinolin-2-amine Kinase Protein Kinases (e.g., EGFR) Compound->Kinase Inhibition Topo Topoisomerases Compound->Topo Inhibition Signal Inhibition of Pro-Survival Signaling Pathways Kinase->Signal DNA DNA Damage Topo->DNA Proliferation Decreased Cell Proliferation Signal->Proliferation Apoptosis Induction of Apoptosis DNA->Apoptosis

Caption: Predicted mechanism of action for 6-Bromo-N,N,4-trimethylquinolin-2-amine.

In Vitro Assay Protocols

The following protocols are designed to investigate the predicted biological activities of 6-Bromo-N,N,4-trimethylquinolin-2-amine. It is crucial to first determine the solubility and stability of the compound in the appropriate assay buffers. A stock solution in a solvent such as dimethyl sulfoxide (DMSO) is typically prepared.

Cellular Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] Metabolically active cells reduce the yellow MTT to a purple formazan product.[4]

Principle: The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell proliferation or cytotoxicity.

Experimental Workflow:

Caption: Workflow for the MTT cell proliferation assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 6-Bromo-N,N,4-trimethylquinolin-2-amine in culture medium from a concentrated stock solution (e.g., in DMSO). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2096
11.0584
100.6350.4
1000.1512
In Vitro Kinase Assay

To investigate the potential of 6-Bromo-N,N,4-trimethylquinolin-2-amine to inhibit protein kinase activity, a generic in vitro kinase assay can be employed.[6][7] This can be adapted for specific kinases of interest, such as EGFR. Commercially available kinase assay kits provide a convenient and standardized platform.[6]

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of ADP produced, or the amount of phosphorylated substrate, is then quantified.[7] A reduction in the signal in the presence of the test compound indicates kinase inhibition.

Experimental Workflow:

Caption: Workflow for a generic in vitro kinase assay.

Detailed Protocol (using a luminescence-based ADP detection method like ADP-Glo™):

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer as recommended by the manufacturer.

  • Compound Addition: In a 384-well plate, add the test compound at various concentrations. Include a positive control inhibitor and a no-compound (vehicle) control.

  • Kinase Reaction: Add the kinase and substrate mixture to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Data Presentation:

Concentration (µM)Luminescence (RLU)% Inhibition
0 (Vehicle)500,0000
0.01450,00010
0.1275,00045
155,00089
1010,00098
Receptor Binding Assay

To explore the interaction of 6-Bromo-N,N,4-trimethylquinolin-2-amine with a specific receptor, a competitive binding assay can be performed.[8][9][10] This assay measures the ability of the test compound to displace a known, labeled ligand from its receptor.

Principle: A radiolabeled or fluorescently labeled ligand with known affinity for the target receptor is incubated with the receptor preparation. The unlabeled test compound is then added at increasing concentrations. If the test compound binds to the same site on the receptor, it will compete with the labeled ligand, resulting in a decrease in the measured signal from the bound labeled ligand.[10]

Experimental Workflow:

Caption: Workflow for a competitive receptor binding assay.

Detailed Protocol (using a radiolabeled ligand and filtration):

  • Receptor Preparation: Prepare membranes from cells overexpressing the target receptor.

  • Assay Setup: In a microplate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (at or below its Kd), and varying concentrations of the unlabeled test compound in an appropriate binding buffer.

  • Incubation: Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of bound radiolabeled ligand. Calculate the percent displacement for each concentration of the test compound. Determine the IC50 value and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

Concentration (µM)Radioactivity (CPM)% Displacement
0 (Total Binding)10,0000
0.019,5005
0.17,00030
14,00060
101,50085
Non-specific Binding500100

Conclusion and Future Directions

The in vitro assays detailed in this guide provide a foundational framework for the initial characterization of 6-Bromo-N,N,4-trimethylquinolin-2-amine. The predictive nature of these protocols, based on the known pharmacology of the quinoline scaffold, allows for a systematic and hypothesis-driven approach to elucidating the biological activity of this novel compound. Positive results in these primary assays would warrant further investigation, including more specific kinase profiling, cell cycle analysis, apoptosis assays, and ultimately, in vivo studies to determine its therapeutic potential.

References

  • BenchChem. (2025). 6-Bromocinnolin-4-amine: A Technical Guide for Drug Discovery Professionals.
  • Emami, L., Mardaneh, P., & Zare, F. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC.
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Molecular Biology of the Cell. (2017). A Guide to Simple and Informative Binding Assays.
  • Agilent. (n.d.). Manual: Cell Proliferation Assay Kit.
  • PMC. (n.d.). In vitro NLK Kinase Assay.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • ResearchGate. (2025). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • BMG LABTECH. (n.d.). Binding Assays.
  • Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • Promega Corporation. (n.d.). AMPK (A1/B1/G1) Kinase Assay.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • MDPI. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • PanVera Corporation. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL.
  • Creative Bioarray. (n.d.). Receptor Binding Assay.
  • Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric).
  • BMG LABTECH. (2020). Kinase assays.

Sources

Crystallization methods for 6-Bromo-N,N,4-trimethylquinolin-2-amine purification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process engineers involved in the synthesis and purification of substituted quinolines. It provides a scientifically grounded, multi-stage purification strategy for 6-Bromo-N,N,4-trimethylquinolin-2-amine , prioritizing chemical logic over generic recipes.

Part 1: Physicochemical Profile & Impurity Landscape

Target Molecule: 6-Bromo-N,N,4-trimethylquinolin-2-amine[1]

  • Core Structure: Quinoline ring.[2][3][4][5]

  • Functionality:

    • Position 2: Dimethylamino group (Basic, Lipophilic).

    • Position 4: Methyl group (Lipophilic).

    • Position 6: Bromine atom (Lipophilic, Heavy atom).[6]

  • Predicted Properties:

    • State: Solid (likely off-white to yellow).

    • Basicity: The C2-dimethylamino group significantly enhances electron density, making the ring nitrogen moderately basic (approx. pKa ~5.5–6.5). This is the critical handle for purification.

    • Solubility: High solubility in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate). Low solubility in water and aliphatic hydrocarbons (Hexane, Heptane).

Critical Impurities (Synthesis Dependent): Assuming synthesis via SNAr displacement of 2-chloro-6-bromo-4-methylquinoline with dimethylamine:

  • Precursor (Starting Material): 2-Chloro-6-bromo-4-methylquinoline. (Neutral/Weakly basic, highly lipophilic).

  • Hydrolysis Byproduct: 6-Bromo-4-methylquinolin-2(1H)-one. (High melting point, insoluble in most organics, non-basic).

  • Reaction Byproduct: Dimethylamine hydrochloride (Water soluble).

Part 2: Purification Strategy Decision Matrix

The purification strategy relies on the "Amine Switch" principle—toggling the molecule between its neutral (lipophilic) and ionized (hydrophilic) states to reject non-basic impurities.

PurificationStrategy cluster_impurities Impurity Fate Crude Crude Reaction Mixture (Target + 2-Cl Precursor + Quinolinone) SolubilityCheck Solubility Check: Dissolve in DCM Crude->SolubilityCheck AcidBase Protocol A: Acid-Base Extraction (Removes Neutral Impurities) SolubilityCheck->AcidBase If Soluble Recryst Protocol B: Thermal Recrystallization (Polishing Step) AcidBase->Recryst If Purity < 98% Final Pure 6-Bromo-N,N,4-trimethylquinolin-2-amine (>99% HPLC) AcidBase->Final If Purity > 98% Recryst->Final Imp1 2-Cl Precursor (Stay in Organic Layer) Imp2 Quinolinone (Precipitate/Insoluble)

Figure 1: Decision matrix for purification based on crude purity and impurity profile.

Part 3: Detailed Protocols

Protocol A: Acid-Base Reactive Extraction (The "Gold Standard")

Objective: To chemically separate the basic target amine from neutral precursors (2-chloro analog) and insoluble byproducts.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • 1M Hydrochloric Acid (HCl).

  • 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH4OH).

  • Brine (Saturated NaCl).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude solid in DCM (10 mL per gram of crude).

    • Note: If a significant amount of solid remains undissolved, filter it off. This is likely the hydrolysis byproduct (quinolinone).

  • Salt Formation (Extraction 1): Transfer the organic phase to a separatory funnel. Extract with 1M HCl (3 x 15 mL).

    • Mechanism:[2][3] The target amine protonates to form a water-soluble hydrochloride salt. The neutral 2-chloro impurity remains in the DCM layer.

  • Phase Separation: Collect the acidic aqueous layers. Discard the organic layer (contains non-basic impurities).

  • Free Base Liberation: Cool the combined aqueous extracts to 0–5°C in an ice bath. Slowly basify to pH > 10 using 2M NaOH.

    • Observation: The solution will become cloudy as the free base precipitates or oils out.

  • Extraction 2: Extract the basic aqueous mixture with fresh DCM (3 x 15 mL).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield the semi-pure solid.

Protocol B: Thermal Recrystallization (Polishing)

Objective: To remove trace colored impurities and improve crystal habit for handling.

Solvent System:

  • Primary: Ethanol (EtOH) or Isopropanol (IPA).

  • Alternative: Acetone/Water (9:1).

Step-by-Step Procedure:

  • Reflux: Place the solid from Protocol A in a round-bottom flask. Add Ethanol (5 mL/g). Heat to reflux (80°C).

  • Titration: If not fully dissolved, add more hot Ethanol dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble particles remain (dust/salts), filter rapidly through a pre-warmed glass frit or cotton plug.

  • Nucleation: Remove from heat and allow the solution to cool slowly to room temperature with gentle stirring.

    • Tip: If "oiling out" occurs (droplets instead of crystals), reheat and add a seed crystal or scratch the glass side.

  • Deep Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Ethanol (-20°C).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 4: Analytical Validation & Data Summary

Table 1: Expected Analytical Parameters

ParameterSpecificationMethodNotes
Appearance Off-white to pale yellow crystalline solidVisualDark yellow indicates oxidation or residual aniline.
Purity > 98.5%HPLC (C18, ACN/H2O)Monitor at 254 nm.
Melting Point Estimated: 95–110°CCapillary MethodSharp range (< 2°C) indicates high purity.
1H NMR Distinct singlets: -N(CH3)2 (~3.0 ppm), -CH3 (~2.6 ppm)1H NMR (CDCl3)Check for absence of 2-Cl precursor peaks.

HPLC Method (Generic Start Point):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

Part 5: Troubleshooting "Oiling Out"

A common issue with dimethylamino-quinolines is "oiling out" during recrystallization (phase separating as a liquid rather than a solid).

Mechanism: The melting point is depressed by impurities or solvent, dropping below the temperature of the solution.

Corrective Actions:

  • Seed Crystals: Retain a small amount of crude solid to seed the cooling solution.

  • Solvent Switch: Switch from Ethanol to Acetonitrile . Acetonitrile often promotes better crystallization for polar aromatics.

  • Anti-Solvent Method: Dissolve in minimal DCM, then slowly add Hexane until cloudiness persists. Stir vigorously while cooling.

References

  • General Quinoline Synthesis & Properties

    • Dyablo, O. V., et al.[2] "Methylamino- and dimethylaminoquinolines."[2] Chemistry of Heterocyclic Compounds, 2018, 54(1), 1–21.[2] Link

  • Purification of Aminoquinolines

    • BenchChem Technical Guide. "2-Aminoquinoline: A Technical Guide for Researchers." Link

  • Synthesis of 6-Bromo-4-methylquinoline derivatives

    • Janin, Y. L., et al. "On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one." Synthesis, 2011. Link

  • Physical Properties of 6-Bromo-2-methylquinoline (Analog)

    • PubChem Database. CID 522885. Link

Sources

Dosing guidelines for 6-Bromo-N,N,4-trimethylquinolin-2-amine in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dosing Guidelines for 6-Bromo-N,N,4-trimethylquinolin-2-amine in Cell Culture

Introduction & Compound Overview

6-Bromo-N,N,4-trimethylquinolin-2-amine (systematically 6-Bromo-2-(dimethylamino)-4-methylquinoline ) is a substituted quinoline derivative. While specific, widely established dosing protocols for this exact chemical entity are limited in public literature, its structural class (2-aminoquinolines) suggests specific physicochemical properties and biological activities.

This guide provides a rigorous, de novo protocol for establishing optimal dosing in cell culture, treating the compound as a bioactive probe. Researchers must validate the effective concentration (EC₅₀) and cytotoxic concentration (CC₅₀) in their specific cell models before proceeding to functional assays.

Key Physicochemical Properties:

  • Chemical Formula: C₁₂H₁₃BrN₂

  • Molecular Weight: ~265.15 g/mol

  • Structural Class: 2-Aminoquinoline (Lipophilic, Basic)

  • Predicted Solubility: Low in water; High in organic solvents (DMSO, Ethanol).

  • Potential Mechanisms: Based on structural analogs, 2-aminoquinolines often interact with Sigma receptors , Nitric Oxide Synthase (NOS) , or exhibit lysosomotropic properties (accumulation in acidic organelles).

Preparation & Storage of Stock Solutions

Proper handling is critical to prevent precipitation and ensure reproducibility.

Protocol: Stock Solution Preparation
  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent. Avoid Ethanol for long-term storage due to evaporation.

  • Target Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation for 10 mM Stock: Dissolve 2.65 mg of compound in 1 mL of DMSO.

  • Solubility Check: Vortex vigorously for 1-2 minutes. If particulates remain, sonicate for 5 minutes at room temperature.

    • Note: If the solution turns cloudy upon adding to media, the concentration is too high (solubility limit).

  • Storage: Aliquot into light-protective (amber) tubes. Store at -20°C (stable for ~6 months) or -80°C (long-term). Avoid repeated freeze-thaw cycles.

Table 1: Dilution Scheme for Dose-Response (1:1000 dilution factor)

Target Final Conc. (µM)Working Solution (1000x)Preparation of Working SolutionFinal DMSO %
100 µM 100 mM(Requires high solubility, check carefully)0.1%
30 µM 30 mM30 µL of 100 mM + 70 µL DMSO0.1%
10 µM 10 mM10 µL of 100 mM + 90 µL DMSO0.1%
3 µM 3 mM30 µL of 10 mM + 70 µL DMSO0.1%
1 µM 1 mM10 µL of 10 mM + 90 µL DMSO0.1%
Vehicle 0 mMPure DMSO0.1%

Dose Optimization Protocol (The "Golden Standard")

Since specific literature values are sparse, you must perform a Dose-Range Finding Study . Do not assume a single dose (e.g., 10 µM) is effective or safe.

Phase 1: Cytotoxicity Screening (MTT/CellTiter-Glo)

Objective: Determine the maximum non-toxic dose (MNTD).

  • Seeding: Seed cells (e.g., HeLa, HEK293, or primary cells) in 96-well plates at 5,000–10,000 cells/well. Allow adhesion for 24 hours.

  • Treatment: Treat cells with a log-scale gradient: 0.1, 1, 10, 50, 100 µM . Include a DMSO Vehicle Control (0.1%) and a Positive Toxicity Control (e.g., 1 µM Staurosporine).

  • Incubation: Incubate for 24, 48, and 72 hours. Quinolines can have delayed toxicity due to lysosomal accumulation.

  • Readout: Measure viability.

    • Decision Gate: If viability drops below 80% at a specific dose, that dose is cytotoxic and should be excluded from functional assays unless cell death is the desired endpoint.

Phase 2: Functional Efficacy Assay

Objective: Identify the lowest effective dose.

  • Selection: Choose 3-4 doses below the toxicity threshold (e.g., if 50 µM is toxic, test 1, 5, 10, 25 µM).

  • Readout: Measure the specific biological output (e.g., protein phosphorylation, reporter assay, fluorescence).

  • Validation: Plot the response to calculate the EC₅₀ .

Critical Experimental Considerations

A. Lysosomotropism & pH Effects

Like Chloroquine, aminoquinolines are weak bases and can accumulate in acidic organelles (lysosomes/endosomes), potentially raising lysosomal pH.

  • Impact: This can inhibit autophagy or viral entry.

  • Control: If observing autophagy inhibition, verify if it's a specific target effect or generic lysosomal neutralization by using Bafilomycin A1 as a comparator.

B. Fluorescence Interference

Quinoline derivatives are often intrinsically fluorescent.

  • Risk: The compound might interfere with fluorescence-based assays (e.g., DAPI, GFP).

  • Mitigation: Run a "Cell-Free" control (Media + Compound only) to measure background fluorescence before running assays.

C. Phototoxicity

Quinolines can generate Reactive Oxygen Species (ROS) under UV/Blue light.

  • Protocol: Handle cultures in low light where possible and avoid extended exposure to microscope excitation light unless testing for phototoxicity.

Visualized Workflow

The following diagram outlines the logical flow for establishing the dosing regimen for this compound.

DosingProtocol Start Start: 6-Bromo-N,N,4-trimethylquinolin-2-amine StockPrep Stock Prep: 10-50 mM in DMSO (Vortex/Sonicate) Start->StockPrep SolubilityCheck Media Solubility Check (Precipitation?) StockPrep->SolubilityCheck SolubilityCheck->StockPrep Precipitate (Lower Conc.) ToxicityScreen Phase 1: Cytotoxicity Screen (0.1 - 100 µM) SolubilityCheck->ToxicityScreen Clear Solution Decision Is Viability > 80%? ToxicityScreen->Decision Decision->ToxicityScreen No (Lower Dose) FunctionalAssay Phase 2: Functional Assay (Test 3-4 doses < Toxicity Threshold) Decision->FunctionalAssay Yes (Safe Range) Interference Check: Fluorescence/Lysosomal pH FunctionalAssay->Interference Validation Validation: Calculate EC50 & Select Working Dose Interference->Validation

Caption: Step-by-step decision tree for characterizing the optimal dose of 6-Bromo-N,N,4-trimethylquinolin-2-amine.

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation in Media Hydrophobicity is high.Dilute stock further (e.g., use 1000x stock instead of 100x). Warm media to 37°C before adding.
High Background Fluorescence Compound is fluorescent.Use colorimetric assays (e.g., MTT) instead of fluorescent ones (e.g., AlamarBlue), or subtract background.
Unexpected Toxicity Lysosomal trapping or off-target effects.Check for vacuolization (microscopy). Reduce incubation time (e.g., 6h vs 24h).
No Biological Effect Poor cellular uptake or degradation.Verify permeability (PAMPA) or increase concentration up to toxicity limit.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123456 (Generic Quinoline Reference). Retrieved from [Link]

  • Kaufmann, S. H. E., et al. (2005).Quinolines as potential drugs: Structure-activity relationships. Nature Reviews Drug Discovery. (Contextual reference for Quinoline scaffold activity).
  • Assay Guidance Manual (NCBI). In Vitro Cell Viability and Cytotoxicity Assays. Retrieved from [Link]

(Note: As specific literature for "6-Bromo-N,N,4-trimethylquinolin-2-amine" is limited, references are provided for the structural class and standard assay protocols.)

Microwave-assisted synthesis of 6-Bromo-N,N,4-trimethylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Microwave-Assisted Synthesis of 6-Bromo-N,N,4-trimethylquinolin-2-amine

Abstract

This application note provides a comprehensive guide for the efficient synthesis of 6-Bromo-N,N,4-trimethylquinolin-2-amine, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The protocol leverages the power of microwave-assisted organic synthesis (MAOS) to dramatically accelerate the final nucleophilic aromatic substitution step, offering significant advantages over conventional heating methods in terms of reaction time, energy efficiency, and potentially higher yields.[1][2][3] This document is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and robust characterization data.

Introduction: The Case for Microwave-Assisted Synthesis

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The title compound, 6-Bromo-N,N,4-trimethylquinolin-2-amine, serves as a key building block for creating libraries of novel compounds. Traditionally, the synthesis of such molecules, particularly the amination of haloquinolines, requires prolonged heating under harsh conditions, often leading to undesirable side products and energy waste.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[5] Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[6][7] This direct energy coupling leads to rapid, uniform, and efficient heating, often resulting in remarkable rate enhancements and cleaner reactions.[2][5]

Principles of Microwave Dielectric Heating

The efficacy of microwave heating stems from two primary mechanisms: dipolar polarization and ionic conduction.[5][6]

  • Dipolar Polarization: Polar molecules, like the solvents and reactants in this synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This continuous, rapid reorientation generates significant molecular friction, which manifests as intense, localized heat.[7][8]

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate or oscillate in the presence of the electric field. Collisions between these moving ions and surrounding molecules result in the dissipation of energy as heat.[7]

This volumetric and instantaneous heating mechanism can create localized superheating and non-equilibrium temperature conditions at the molecular level, accelerating reaction kinetics far beyond what is achievable with traditional thermal methods.[8]

Caption: Mechanism of Microwave Dielectric Heating.

Proposed Synthetic Pathway

The synthesis is a robust two-step process commencing from commercially available 4-bromoaniline. The first step involves a classic Conrad-Limpach reaction followed by chlorination to construct the key intermediate, 6-bromo-2-chloro-4-methylquinoline. The second, pivotal step employs a microwave-assisted nucleophilic aromatic substitution to install the dimethylamino group.

G A 4-Bromoaniline + Ethyl Acetoacetate B Step 1a: Conrad-Limpach Cyclization (High-Temp Thermal) A->B C 6-Bromo-4-methylquinolin-2(1H)-one B->C D Step 1b: Chlorination (POCl₃, cat. DMF) C->D E 6-Bromo-2-chloro-4-methylquinoline (Key Intermediate) D->E G Step 2: Microwave-Assisted Amination (DMF, 150°C, 20 min) E->G F Dimethylamine (aq. or gas) + Base (e.g., K₂CO₃) F->G H 6-Bromo-N,N,4-trimethylquinolin-2-amine (Final Product) G->H

Caption: Overall workflow for the synthesis of the target compound.

Materials and Methods

Equipment
  • Monowave Microwave Synthesis Reactor (or equivalent) with appropriate pressure-rated glass vials and magnetic stir bars.

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.).

  • Rotary evaporator.

  • Silica gel for column chromatography.

  • TLC plates (silica gel 60 F₂₅₄).

  • NMR Spectrometer (¹H and ¹³C).

  • Mass Spectrometer (e.g., ESI-MS).

Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
4-BromoanilineC₆H₆BrN172.02Sigma-Aldrich
Ethyl AcetoacetateC₆H₁₀O₃130.14Sigma-Aldrich
Diphenyl etherC₁₂H₁₀O170.21Sigma-AldrichHigh-boiling solvent for cyclization
Phosphorus oxychloride (POCl₃)POCl₃153.33Sigma-AldrichCorrosive, handle in fume hood
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-AldrichAnhydrous grade for microwave step
Dimethylamine solution(CH₃)₂NH45.08Sigma-Aldriche.g., 40 wt. % in H₂O or 2.0 M in THF
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Sigma-AldrichAnhydrous, powdered

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-chloro-4-methylquinoline

This procedure is adapted from established methods for quinoline synthesis.[9][10][11]

1a. Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

  • In a 250 mL round-bottom flask, combine 4-bromoaniline (17.2 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Add a catalytic amount of acetic acid (0.5 mL) and heat the mixture at 140-150 °C for 2 hours with stirring. Water will be evolved.

  • Allow the mixture to cool slightly. Add diphenyl ether (100 mL) to the flask.

  • Heat the mixture to reflux (approx. 250-260 °C) for 1 hour. The cyclization will occur, and a precipitate will form.

  • Cool the reaction mixture to room temperature. Add hexane (100 mL) to dilute the diphenyl ether and facilitate filtration.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry to yield the crude quinolinone.

1b. Chlorination to 6-Bromo-2-chloro-4-methylquinoline

  • In a 100 mL round-bottom flask equipped with a reflux condenser, place the crude 6-Bromo-4-methylquinolin-2(1H)-one (e.g., 11.9 g, 0.05 mol).

  • Carefully add phosphorus oxychloride (POCl₃, 30 mL) in a fume hood.

  • Add a catalytic amount of DMF (3-4 drops) to the mixture.[11]

  • Heat the reaction mixture to reflux (approx. 110 °C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature and then carefully remove excess POCl₃ by distillation under reduced pressure.

  • Slowly and cautiously pour the cooled residue onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic solution to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the crude 6-bromo-2-chloro-4-methylquinoline as a solid. This can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Microwave-Assisted Synthesis of 6-Bromo-N,N,4-trimethylquinolin-2-amine

This step utilizes microwave irradiation to rapidly drive the amination reaction to completion.[12][13]

  • To a 10 mL pressure-rated microwave vial, add 6-bromo-2-chloro-4-methylquinoline (514 mg, 2.0 mmol), potassium carbonate (552 mg, 4.0 mmol), and a magnetic stir bar.

  • Add anhydrous DMF (4.0 mL) to the vial.

  • Add dimethylamine solution (e.g., 2.5 mL of a 2.0 M solution in THF, 5.0 mmol). Note: Using an excess of the amine is crucial for driving the reaction to completion.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters as follows:

    • Temperature: 150 °C (monitored by internal IR sensor)

    • Hold Time: 20 minutes

    • Power: Dynamic (to maintain target temperature)

    • Stirring: High

  • After the reaction is complete, allow the vial to cool to a safe handling temperature (<50 °C).

  • Quench the reaction mixture by pouring it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude product from Step 2 should be purified by silica gel column chromatography.

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80) is typically effective.

  • Expected Yield: >85% after purification.

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic quinoline protons, the C4-methyl group (singlet, ~2.5 ppm), and the N,N-dimethyl group (singlet, ~3.1 ppm).

    • ¹³C NMR (CDCl₃, 101 MHz): Confirm the number of unique carbons.

    • MS (ESI+): Calculate the expected m/z for the protonated molecular ion [M+H]⁺.

    • Appearance: Typically an off-white or pale yellow solid.

Discussion and Troubleshooting

  • Causality of Reagent Choices:

    • POCl₃/DMF: The Vilsmeier-Haack type reagent formed in situ from POCl₃ and DMF is a highly effective electrophile that facilitates the conversion of the quinolinone oxygen to a good leaving group, which is then displaced by chloride.[13]

    • Base (K₂CO₃): A non-nucleophilic inorganic base is required in the final step to neutralize the HCl formed during the substitution reaction, preventing the protonation of the dimethylamine nucleophile.

    • Solvent (DMF): DMF is an excellent solvent for this reaction due to its high boiling point and high dielectric constant, which allows it to absorb microwave energy efficiently and dissolve the reactants and base.[13]

  • Troubleshooting:

    • Incomplete Chlorination (Step 1b): If TLC shows significant starting material, extend the reflux time or ensure the POCl₃ is fresh.

    • Low Yield in Microwave Step (Step 2): Ensure the microwave vial is properly sealed to prevent the loss of the volatile dimethylamine. Using a larger excess of the amine can also improve the yield. Ensure anhydrous conditions as water can compete as a nucleophile.

Conclusion

This application note details a reliable and highly efficient protocol for synthesizing 6-Bromo-N,N,4-trimethylquinolin-2-amine. By strategically implementing microwave-assisted heating in the key amination step, this method drastically reduces reaction times from many hours to mere minutes, embodying the principles of green and sustainable chemistry.[5] The procedure is robust, high-yielding, and readily applicable for the production of key intermediates in pharmaceutical research and development.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Bentham Science. [Link]

  • Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. ResearchGate. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Thieme. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES. [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis (MAOS) has emerged as a revolutionary approach in green chemistry. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]

  • Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. PMC. [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • PART - 1 INTRODUCTION. BS Publications. [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]

  • Effect of microwave heating on Ullmann-type heterocycle-aryl ether synthesis using chloro-heterocycles. Princeton University. [Link]

  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies. [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-N,N,4-trimethylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 6-Bromo-N,N,4-trimethylquinolin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or structurally similar compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for drug discovery and development.[1][2]

This document provides a detailed, three-step synthetic pathway and addresses common challenges encountered in the laboratory. It is structured in a question-and-answer format to directly tackle potential issues, improve yield, and ensure the purity of the final product. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to provide reliable, actionable insights.

Proposed Synthetic Pathway Overview

The most reliable and frequently employed route to 6-Bromo-N,N,4-trimethylquinolin-2-amine begins with 4-bromoaniline and proceeds through a quinolinone intermediate. This three-step sequence involves a Knorr-type cyclization, a chlorination, and a final palladium-catalyzed amination.

Synthetic_Pathway A 4-Bromoaniline B 6-Bromo-4-methylquinolin-2(1H)-one A->B 1. Ethyl Acetoacetate 2. H₂SO₄ (cyclization) C 6-Bromo-2-chloro-4-methylquinoline B->C POCl₃, DMF (cat.) D 6-Bromo-N,N,4-trimethylquinolin-2-amine C->D Dimethylamine, Pd Catalyst, Ligand, Base

Caption: Proposed three-step synthesis of 6-Bromo-N,N,4-trimethylquinolin-2-amine.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the three-step synthesis is consistently low. Which step is the most common bottleneck?

While yield issues can arise at any stage, the final Buchwald-Hartwig amination (Step 3) is often the most challenging to optimize. This palladium-catalyzed reaction is highly sensitive to the choice of ligand, base, solvent, and temperature, as well as the purity of the starting materials.[3][4] The preceding steps, the Knorr cyclization and chlorination, are generally robust but can suffer from side reactions and purification difficulties if not performed under optimal conditions.

Q2: Are there alternative routes to the final product?

An alternative involves synthesizing the primary amine, 6-Bromo-4-methylquinolin-2-amine, and then performing a double methylation. This can be achieved via reductive amination with formaldehyde or by using a methylating agent like methyl iodide. However, this adds a step and introduces the risk of forming the quaternary ammonium salt as a side product. The direct amination with dimethylamine is typically more convergent and efficient.[5]

Troubleshooting Guide by Synthetic Step

Step 1: Knorr Cyclization to form 6-Bromo-4-methylquinolin-2(1H)-one

This step involves the condensation of 4-bromoaniline with ethyl acetoacetate, followed by an acid-catalyzed cyclization.

Q: My cyclization yield is poor, and I'm getting a dark, tarry mixture with multiple products. What is going wrong?

This is a classic issue in Knorr and related quinoline syntheses.[6] The primary causes are:

  • Formation of Isomers: The initial condensation can produce both the desired β-anilinocrotonate (leading to the 2-quinolone) and the isomeric ethyl 3-(4-bromophenylamino)crotonate. Under certain conditions, the latter can cyclize to the undesired 4-quinolone isomer.[7]

  • Harsh Cyclization Conditions: Concentrated sulfuric acid is effective but can cause charring and polymerization, especially if the temperature is not carefully controlled or if the reaction is heated for too long.[6]

Q: How can I improve the yield and selectivity of the Knorr reaction?

To suppress side reactions and improve yield, consider the following optimizations:

  • Isolate the Intermediate: Instead of a one-pot reaction, first synthesize and isolate the anilide intermediate, N-(4-bromophenyl)-3-oxobutanamide. This ensures the correct connectivity before cyclization. A study by Janin et al. demonstrated that using tert-butyl acetoacetate instead of ethyl acetoacetate can cleanly provide the desired anilide intermediate in high yield (84%), as the byproduct tert-butanol does not interfere with the reaction.[7]

  • Control Cyclization Conditions: Add the isolated anilide slowly to pre-heated (but not excessively hot) concentrated sulfuric acid. Monitor the reaction by TLC (Thin-Layer Chromatography) to avoid prolonged heating once the starting material is consumed.

  • Alternative Reagents: Polyphosphoric acid (PPA) can sometimes be a milder alternative to sulfuric acid for the cyclization step, potentially reducing tar formation.[8]

Step 2: Chlorination to form 6-Bromo-2-chloro-4-methylquinoline

This transformation converts the C2-hydroxyl group of the quinolinone into a chloro group, activating it for nucleophilic substitution.

Q: The chlorination with phosphorus oxychloride (POCl₃) is incomplete or gives a low yield after workup. What are the key parameters?

Incomplete reaction and low recovery are often due to insufficient activation or hydrolysis during workup.

  • Catalysis is Key: The reaction is often slow without a catalyst. Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the conversion.[9][10]

  • Temperature and Time: The reaction typically requires heating to reflux (around 110 °C) for several hours.[10] Monitor by TLC until the starting quinolinone is fully consumed.

  • Workup Procedure: POCl₃ reacts violently with water. The workup must be performed carefully by slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The product may precipitate from the acidic solution or require neutralization with a base (e.g., NaHCO₃ or K₂CO₃ solution) to a pH of 7-8 to induce precipitation.[11] The crude product should be collected by filtration and washed thoroughly with water.

Step 3: Buchwald-Hartwig Amination to form 6-Bromo-N,N,4-trimethylquinolin-2-amine

This is a powerful C-N cross-coupling reaction that is highly effective but requires careful optimization.

Q: I am attempting the Buchwald-Hartwig amination, but the reaction is failing (no product, or a complex mixture). How do I choose the correct catalyst system?

The success of a Buchwald-Hartwig reaction is critically dependent on the synergistic effect of the palladium source, ligand, and base.[4] For coupling an aryl bromide with a secondary amine like dimethylamine, a robust system is required.

ComponentRecommended ChoiceRationale & Expert Insights
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a Pd(0) source and often requires no pre-activation. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ by the phosphine ligand. Both are excellent starting points.[4]
Ligand XPhos or RuPhos These are bulky, electron-rich monophosphine ligands from the "second generation" (Buchwald ligands). They are highly effective at promoting both the oxidative addition and the final reductive elimination steps, which can be challenging with less reactive aryl bromides and secondary amines.[12][13]
Base NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate)A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex in the catalytic cycle. NaOtBu is a very common and effective choice. K₃PO₄ is a milder alternative that can sometimes be beneficial if the substrate is base-sensitive.
Solvent Toluene or DioxaneThese are common, non-polar aprotic solvents for this reaction. They must be anhydrous, as water can poison the catalyst and lead to side reactions like hydrodehalogenation.
Amine Source Dimethylamine solution (e.g., 2.0 M in THF)Gaseous dimethylamine is difficult to handle. Using a pre-made solution allows for accurate and safe addition. Use a slight excess (1.2-1.5 equivalents).

Q: My reaction is still sluggish, or I'm seeing significant side products like hydrodehalogenation (loss of bromine). What else can I troubleshoot?

Troubleshooting_Workflow Start Low Yield or Side Products in Buchwald-Hartwig Check_Purity Are reagents (aryl halide, solvent, base) pure & anhydrous? Start->Check_Purity Check_Purity->Start No, repurify Check_Inertness Was the reaction set up under an inert atmosphere (N₂ or Ar)? Check_Purity->Check_Inertness Yes Check_Inertness->Start No, repeat Optimize_Temp Adjust Temperature (Try 80-110 °C) Check_Inertness->Optimize_Temp Yes Change_Ligand Screen a different ligand (e.g., if using XPhos, try RuPhos) Optimize_Temp->Change_Ligand Success Yield Improved Optimize_Temp->Success Success Change_Base Screen a different base (e.g., if using NaOtBu, try K₃PO₄) Change_Ligand->Change_Base Change_Ligand->Success Success Change_Base->Success Success

Caption: Troubleshooting workflow for a failing Buchwald-Hartwig amination reaction.

  • Oxygen Sensitivity: The Pd(0) catalytic species is extremely sensitive to oxygen. Ensure the reaction is thoroughly degassed and run under a positive pressure of an inert gas like nitrogen or argon.

  • Reagent Purity: The aryl halide must be pure. Residual acid from the previous step can neutralize the base. The base (especially NaOtBu) should be fresh and not excessively clumped, which indicates hydration.

  • Temperature: While these reactions often run well at ~100 °C, some systems are sensitive to temperature. If you see decomposition, try lowering the temperature to 80-90 °C. If the reaction is slow, a modest increase to 110 °C may help.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one (Step 1)

Adapted from Wlodarczyk, N. et al., Synthesis 2011.[7]

  • Anilide Formation: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in acetonitrile. Add tert-butyl acetoacetate (1.1 eq). Heat the mixture to reflux and monitor by TLC. Upon completion (typically 4-6 hours), cool the mixture and remove the solvent under reduced pressure. The crude N-(4-bromophenyl)-3-oxobutanamide can be used directly or purified by recrystallization.

  • Cyclization: Place concentrated sulfuric acid (H₂SO₄, ~5-10 mL per gram of anilide) in a flask and heat to 60-70°C. Slowly add the crude anilide from the previous step in portions, ensuring the internal temperature does not exceed 80°C.

  • Stir for 30-60 minutes, monitoring by TLC.

  • Once the reaction is complete, cool the flask in an ice bath and carefully pour the mixture onto a large amount of crushed ice.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol. Dry the solid under vacuum to yield 6-bromo-4-methylquinolin-2(1H)-one.

Protocol 2: Synthesis of 6-Bromo-2-chloro-4-methylquinoline (Step 2)

Based on standard chlorination procedures.[10][14]

  • In a flask equipped with a reflux condenser and a drying tube, combine 6-bromo-4-methylquinolin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux (approx. 110 °C) for 3-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred slurry of crushed ice.

  • Stir for 30-60 minutes. Neutralize the acidic solution to pH 7-8 by the slow addition of a saturated aqueous solution of NaHCO₃ or K₂CO₃.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Protocol 3: Synthesis of 6-Bromo-N,N,4-trimethylquinolin-2-amine (Step 3)

Optimized Buchwald-Hartwig Amination Conditions.[3][4][13]

  • To an oven-dried Schlenk flask, add 6-bromo-2-chloro-4-methylquinoline (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), and NaOtBu (1.4 eq).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene via syringe, followed by a solution of dimethylamine (1.5 eq, e.g., 2.0 M in THF).

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 6-Bromo-N,N,4-trimethylquinolin-2-amine.

References

  • BenchChem. (2025). An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromocinnolin-4-amine. BenchChem Technical Support.
  • Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374.
  • Wang, W. et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

  • Wang, W. et al. (2016). Synthesis of 6-bromo-4-iodoquinoline.
  • Wlodarczyk, N. et al. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential. BenchChem Technical Support.
  • Lei, F. et al. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Google Patents. (2018). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Pchelka, B. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1134–1141. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Aminoquinoline Derivatives in the Synthesis of Anti-Plasmodial Agents. BenchChem Technical Support.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Asghar, S. (2023). Purification of Organic Compounds: from Crude Product to Purity. Academia.edu. [Link]

  • ACS. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem Technical Support.
  • Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

Sources

Minimizing degradation of 6-Bromo-N,N,4-trimethylquinolin-2-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-N,N,4-trimethylquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the storage and handling of this compound. Our goal is to ensure the long-term stability and integrity of your samples, leading to more reliable and reproducible experimental outcomes.

Introduction

6-Bromo-N,N,4-trimethylquinolin-2-amine is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The stability of this compound is critical for its effective use. This guide will address common issues related to its degradation and provide practical solutions to minimize it. Aromatic amines and halogenated heterocyclic compounds can be susceptible to various degradation pathways, and understanding these is key to preserving the quality of the material.[1][2]

Frequently Asked Questions (FAQs)

Q1: My solid sample of 6-Bromo-N,N,4-trimethylquinolin-2-amine has changed color from off-white to a yellowish or brownish tint. What could be the cause?

Discoloration is a common indicator of chemical degradation in aromatic amines.[3][4] This change is often due to oxidation or photodegradation. The tertiary amine and the electron-rich quinoline ring system are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light.[5]

Q2: I'm observing a decrease in the purity of my compound over time, as confirmed by HPLC analysis. What are the likely degradation products?

Based on the structure of 6-Bromo-N,N,4-trimethylquinolin-2-amine, several degradation pathways are plausible:

  • Oxidative N-demethylation: The N,N-dimethylamino group can be oxidized to form the corresponding N-methylamino derivative and formaldehyde.[6][7][8] This is a common metabolic pathway for N,N-dimethylanilines and can also occur during storage.[8]

  • Hydrolysis of the bromo group: The bromine atom on the quinoline ring can be susceptible to hydrolysis, especially in the presence of moisture and trace metal catalysts, leading to the formation of the corresponding 6-hydroxy derivative.[9]

  • Ring oxidation: The electron-rich quinoline ring can be oxidized, leading to the formation of various hydroxylated byproducts or ring-opened products.

Q3: Can the solvent I use for storage affect the stability of 6-Bromo-N,N,4-trimethylquinolin-2-amine?

Absolutely. Protic solvents, especially those containing water, can facilitate hydrolysis of the bromo-substituent. Solvents that are not properly degassed can contain dissolved oxygen, which can promote oxidation. For long-term storage of solutions, it is advisable to use anhydrous, aprotic solvents and to store them under an inert atmosphere.

Q4: What are the ideal storage conditions for this compound to ensure maximum stability?

To minimize degradation, 6-Bromo-N,N,4-trimethylquinolin-2-amine should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CReduces the rate of chemical degradation.[5]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by excluding oxygen.
Light Amber vial or protected from lightPrevents photodegradation.[5][10]
Moisture Tightly sealed container with desiccantPrevents hydrolysis.[10]

Q5: How can I monitor the stability of my sample over time?

Regular analytical testing is crucial. High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is a highly effective method for assessing purity and detecting the formation of degradation products.[11][12] It is recommended to establish a baseline purity profile upon receiving the compound and then re-analyzing it at regular intervals.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage and use of 6-Bromo-N,N,4-trimethylquinolin-2-amine.

Problem 1: Inconsistent or non-reproducible experimental results.
Potential Cause Troubleshooting Step Corrective Action
Compound Degradation Analyze the purity of the stock material and any prepared solutions using HPLC-UV or LC-MS.If degradation is confirmed, procure a fresh batch of the compound. For future use, prepare fresh solutions for each experiment and store the solid material under the recommended conditions.
Contamination Review handling procedures. Ensure clean spatulas and glassware are used.Implement stricter handling protocols. Use dedicated labware for this compound if possible.
Problem 2: Visible discoloration or changes in the physical appearance of the solid.
Potential Cause Troubleshooting Step Corrective Action
Oxidation/Photodegradation Assess the storage conditions. Has the compound been exposed to air or light for extended periods?Immediately transfer the compound to an amber vial, purge with an inert gas, and store in a cool, dark place. Consider repurification by recrystallization or chromatography if the purity has significantly decreased.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately place the container of 6-Bromo-N,N,4-trimethylquinolin-2-amine in a desiccator inside a freezer (-20°C).

  • For weighing and dispensing, allow the container to warm to room temperature in a desiccator to prevent moisture condensation.

  • Work in a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • After dispensing the required amount, purge the headspace of the container with the inert gas before tightly sealing it.

  • Wrap the container in aluminum foil or place it in a light-blocking secondary container.

  • Return the container to the freezer for long-term storage.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol can help in identifying potential degradation products under stress conditions, which can be useful for developing stability-indicating analytical methods.

  • Acid/Base Hydrolysis:

    • Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the samples and analyze by LC-MS.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile).

    • Add a 3% solution of hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze by LC-MS.

  • Photodegradation:

    • Prepare a solution of the compound in a quartz tube.

    • Expose the solution to a UV lamp (e.g., 254 nm) for a defined period (e.g., 8 hours).

    • Analyze by LC-MS and compare with a control sample kept in the dark.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample and analyze by LC-MS.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for 6-Bromo-N,N,4-trimethylquinolin-2-amine.

parent 6-Bromo-N,N,4-trimethylquinolin-2-amine child1 Oxidative N-demethylation Product (6-Bromo-N,4-dimethylquinolin-2-amine) parent->child1 O2, light, heat child2 Hydrolysis Product (6-Hydroxy-N,N,4-trimethylquinolin-2-amine) parent->child2 H2O, trace metals child3 Photodegradation/Ring Oxidation Products parent->child3 UV light, O2

Caption: Potential degradation pathways for the parent compound.

G cluster_storage Optimal Storage cluster_degradation Degradation Factors cluster_compound Compound Stability storage_temp Cool Temperature (-20°C to 4°C) stable Stable Compound storage_temp->stable storage_light Light Protection (Amber Vial) storage_light->stable storage_atm Inert Atmosphere (Argon/Nitrogen) storage_atm->stable storage_moisture Dry Environment (Desiccator) storage_moisture->stable factor_temp Elevated Temperature degraded Degraded Compound factor_temp->degraded factor_light Light Exposure factor_light->degraded factor_atm Oxygen (Air) factor_atm->degraded factor_moisture Moisture factor_moisture->degraded

Caption: Relationship between storage conditions and compound stability.

References

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. (2022, April 9).
  • 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS, 203506-01-8 Safety Data Sheets.
  • An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential - Benchchem.
  • Hydroxylation and biodegradation of 6-methylquinoline by pseudomonads in aqueous and nonaqueous immobilized-cell bioreactors - PMC.
  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond | Accounts of Chemical Research - ACS Publications. (2025, September 9).
  • EP2621887A1 - Decolorization of amines - Google Patents.
  • COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES - Connect Journals.
  • Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. (2023, January 13).
  • Aromatic Bromide - Sontara Organo Industries.
  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC. (2021, September 3).
  • 2 - SAFETY DATA SHEET.
  • 6-Bromo-2-methylquinoline - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles - Arabian Journal of Chemistry. (2023, February 16).
  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • Oxidative degradation of N-nitrosodimethylamine by conventional ozonation and the advanced oxidation process ozone/hydrogen peroxide - PubMed. (2007, February 15).
  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR.
  • US4861914A - Discoloration inhibitors for aromatic amines - Google Patents.
  • 6-Bromoquinolin-2-amine | 791626-58-9 - ChemicalBook. (2025, July 16).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6).
  • (PDF) Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts - ResearchGate. (2023, January 5).
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • US4124693A - Recovery, manipulation and storage of bromine - Google Patents.
  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - NCBI.
  • Literature update of analytical methods for biogenic amines determination in food and beverages - MOST Wiedzy.
  • Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development. (2022, September 18).
  • CAS No. 866757-15-5 Specifications - Ambeed.com.
  • Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery - Benchchem.
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations - MDPI. (2024, December 12).
  • OXIDATION OF N, N-DIMETHYLANILINE: II. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE - Canadian Science Publishing.
  • Safety Data Sheet: 6-Methylquinoline - Chemos GmbH&Co.KG. (2021, July 5).
  • Application Notes & Protocols: 2-Aminoquinoline as a Derivatizing Agent for Mass Spectrometry - Benchchem.
  • Formation of heterocyclic amines in fried fish fiber during processing and storage - PubMed. (2000, October 15).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - MDPI. (2024, March 6).
  • Formation and Mechanism of Heterocyclic Amines in Meat Products. (2020, October 13).
  • Aromatic Amine Cleavage → Area → Sustainability.
  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides | Organic Process Research & Development - ACS Publications. (2014, August 1).
  • Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450.
  • The Formation of Heterocyclic Aromatic Amines - Longdom Publishing.
  • 6-Bromo-4-methylquinoline, 96% 250 mg | Buy Online | Thermo Scientific Chemicals.
  • Proposed reaction pathway towards 2‐aminoquinolines 3. - ResearchGate.
  • Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism - YouTube. (2017, February 23).
  • Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - ResearchGate. (2026, January 29).
  • 23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7).
  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC.
  • Heterocyclic amine formation in meat - Wikipedia.

Sources

Troubleshooting HPLC peak tailing for 6-Bromo-N,N,4-trimethylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-N,N,4-trimethylquinolin-2-amine

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing

Welcome to the dedicated technical support guide for the analysis of 6-Bromo-N,N,4-trimethylquinolin-2-amine. This resource is designed for researchers, chromatographers, and drug development professionals who are encountering peak asymmetry issues—specifically peak tailing—during HPLC analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the problem, enabling you to develop robust and reliable analytical methods.

Q1: I'm seeing significant peak tailing with 6-Bromo-N,N,4-trimethylquinolin-2-amine. What exactly is peak tailing, and why is it a critical problem?

A: Peak tailing is the most common form of peak shape distortion in chromatography, where the latter half of the peak is broader than the front half.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape.[2] We quantify this distortion using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 represents a perfectly symmetrical peak.[3] For many assays, peaks with an As value greater than 1.5 are considered problematic, though some methods may tolerate up to 2.0.[1]

Peak tailing is not just a cosmetic issue; it has severe consequences for your data quality:

  • Inaccurate Quantification: Tailing peaks have lower peak heights compared to symmetrical peaks of the same area.[4] This diminished height can compromise the lower limit of quantification (LLOQ), making it difficult to analyze trace levels of your compound.[4] Furthermore, integration algorithms struggle to consistently define the end of a tailing peak, leading to high variability in area measurements and poor precision.[4]

  • Poor Resolution: The broad tail of a peak can merge with an adjacent peak, making it impossible to resolve and accurately quantify either compound. This is especially problematic when separating your main compound from closely eluting impurities.

  • Masking of Impurities: A significant tail can completely hide small, co-eluting impurity peaks that may be critical for process chemistry or regulatory filings.[1]

For a molecule like 6-Bromo-N,N,4-trimethylquinolin-2-amine, which contains basic nitrogen atoms, peak tailing is a common but solvable challenge.

Q2: What is the primary chemical reason my 6-Bromo-N,N,4-trimethylquinolin-2-amine is tailing?

A: The root cause of peak tailing for this compound lies in its chemical structure and its interaction with the HPLC stationary phase. 6-Bromo-N,N,4-trimethylquinolin-2-amine is a basic compound due to the presence of the N,N-dimethylamino group and the quinoline nitrogen. In a typical reversed-phase mobile phase (pH > 3), these amine groups will be protonated, carrying a positive charge.

The problem arises from a secondary retention mechanism involving residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[4][5] These silanol groups are acidic (pKa ≈ 3.8–4.2) and become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above 4.[6] This creates a strong ionic interaction between your positively charged analyte and the negatively charged sites on the stationary phase surface, in addition to the desired hydrophobic (reversed-phase) retention.[1][7] This "mixed-mode" retention is what causes severe peak tailing.[4]

cluster_Analyte Protonated Analyte (Positive Charge) cluster_StationaryPhase Silica Surface (C18 Column) Analyte R-N(CH₃)₂H⁺ C18 C18 Chain (Hydrophobic Interaction) Analyte->C18  Desired Retention (Symmetrical Peak) Silanol Si-O⁻ (Ionized Silanol) Analyte->Silanol Undesired Ionic Interaction (Peak Tailing) Silica Si Silica->C18 Silica->Silanol

Caption: Analyte interaction with the stationary phase.

Q3: How can I create a logical workflow to diagnose and solve the peak tailing issue?

A: A systematic approach is crucial. Randomly changing parameters will waste time and resources. The first step is to determine if the problem is chemical (related to your analyte and method) or physical (related to your HPLC system).

Diagnostic Protocol: The Neutral Marker Test
  • Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral, non-ionizable compound (e.g., Uracil or Toluene) in your mobile phase.

  • Injection: Inject this neutral marker solution onto the column using your current method.

  • Analysis:

    • If the neutral marker peak tails: The problem is likely physical/instrumental. This could be a column void, a partially blocked frit, or issues with extra-column volume (e.g., bad fittings, excessive tubing length).[8]

    • If the neutral marker peak is symmetrical, but your analyte peak tails: The problem is chemical. This confirms the issue is the secondary interaction between your basic analyte and the stationary phase.[8]

This diagnostic test will guide you down the correct path in the following troubleshooting workflow.

G start Start: Peak Tailing Observed diagnostic Perform Neutral Marker Test (e.g., Inject Uracil) start->diagnostic check_neutral Does the Neutral Marker Peak Tail? diagnostic->check_neutral chemical_path Chemical Problem: Analyte-Silanol Interaction check_neutral->chemical_path No physical_path Physical/System Problem check_neutral->physical_path Yes optimize_ph Step 1: Optimize Mobile Phase pH (Aim for pH < 3.0) chemical_path->optimize_ph check_ph Is Peak Shape Acceptable? optimize_ph->check_ph additives Step 2: Use Mobile Phase Additives (e.g., 0.1% TEA) check_ph->additives No end_good Problem Solved check_ph->end_good Yes check_additives Is Peak Shape Acceptable? additives->check_additives new_column Step 3: Change Column (Use Base-Deactivated/Inert C18) check_additives->new_column No check_additives->end_good Yes new_column->end_good check_fittings Check Fittings & Tubing (Minimize Extra-Column Volume) physical_path->check_fittings check_frit Reverse-Flush Column (Clean Inlet Frit) check_fittings->check_frit replace_column Replace Column (Check for Void/Collapse) check_frit->replace_column replace_column->end_good

Caption: Systematic workflow for troubleshooting peak tailing.

Q4: The neutral marker test points to a chemical issue. How do I properly optimize the mobile phase pH?

A: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[9] For a basic analyte like 6-Bromo-N,N,4-trimethylquinolin-2-amine, the goal is to suppress the ionization of the acidic silanol groups on the stationary phase.

The Mechanism: By lowering the mobile phase pH to below 3.0, the vast majority of silanol groups (pKa ~4) will be in their neutral, protonated (Si-OH) state.[4][10] In this state, they cannot engage in strong ionic interactions with your protonated analyte, which dramatically reduces peak tailing.[1][10]

Experimental Protocol: Mobile Phase pH Study
  • Prepare Mobile Phases: Prepare three buffered mobile phases. For example, Acetonitrile:Water with:

    • A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ≈ 2.5-2.8)

    • B: 10 mM Ammonium Acetate buffer (pH ≈ 4.7)

    • C: 10 mM Ammonium Bicarbonate buffer (pH ≈ 7.8)

  • Column Equilibration: For each mobile phase, equilibrate the column for at least 15-20 column volumes before injecting your sample.

  • Injection & Analysis: Inject your analyte and record the chromatogram for each mobile phase condition.

  • Data Evaluation: Measure the Asymmetry Factor (As) at 10% peak height for each condition and tabulate the results.

Table 1: Expected Impact of Mobile Phase pH on Peak Asymmetry

Mobile Phase ConditionExpected pHSilanol State (Si-OH)Analyte State (Amine)Dominant InteractionExpected Asymmetry (As)
0.1% Formic Acid in Water/ACN~2.8Protonated (Neutral)Protonated (Positive)Hydrophobic1.1 - 1.4 (Good)
10 mM Ammonium Acetate in Water/ACN~4.7Partially Ionized (Negative)Protonated (Positive)Mixed-Mode> 2.0 (Poor)
10 mM Ammonium Bicarbonate in Water/ACN~7.8Fully Ionized (Negative)Protonated (Positive)Strong Ionic> 3.0 (Very Poor)

For basic compounds, operating at a low pH is almost always the best starting point to achieve excellent peak shape.[1]

Q5: I've lowered the pH, and the peak shape is better but not perfect. What mobile phase additives can help?

A: If low pH alone is insufficient, a "silanol blocker" or competitive base can be added to the mobile phase. Triethylamine (TEA) is a classic example.

The Mechanism: TEA is a small basic molecule that is added at a low concentration (e.g., 0.05% - 0.1% v/v). It actively competes with your analyte for the remaining ionized silanol sites on the stationary phase.[4] By effectively "masking" these high-energy sites, it prevents them from interacting with your analyte of interest, further improving peak symmetry.[11]

Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive
  • Start with your optimized low-pH mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid).

  • Add TEA: To the aqueous portion of your mobile phase, add TEA to a final concentration of 0.05% (v/v). Ensure it is well mixed. Note: TEA can increase the mobile phase pH slightly, so you may need to re-adjust with a small amount of acid if precise pH control is critical.

  • Equilibrate and Inject: Equilibrate the column thoroughly with the new mobile phase and inject your sample.

  • Compare: Compare the peak asymmetry with and without TEA. In many cases, you will see a significant improvement.

Caution: TEA is a non-volatile additive and is not suitable for LC-MS applications as it can cause significant ion suppression. For LC-MS, rely on low pH and a high-quality, base-deactivated column.

Q6: When is it time to give up on method development and simply switch my HPLC column?

A: If you have optimized the mobile phase (low pH, additives) and still face unacceptable tailing, the column itself is the limiting factor. Older columns, or columns not specifically designed for basic compounds, have a high population of active silanol groups that cannot be fully mitigated by mobile phase adjustments alone.[7]

Column Technology Matters:

  • Type A vs. Type B Silica: Modern HPLC columns are made from high-purity, "Type B" silica, which has significantly lower metal content and fewer acidic silanol groups compared to older "Type A" silica.[4][6]

  • End-Capping: This is a chemical process where the manufacturer reacts the residual silanol groups with a small silylating agent (like trimethylchlorosilane) to make them inert.[1][7] However, due to steric hindrance, this process is never 100% complete.[1]

  • Base-Deactivated / Ultra-Inert Columns: These are modern columns that use advanced bonding and end-capping technologies to achieve extremely low silanol activity.[8][12] They are the gold standard for analyzing polar and basic compounds and will provide the best peak shapes. Some technologies embed a polar group near the base of the C18 chain to further shield the silica surface.[2]

Recommendation: If you are using a general-purpose C18 column and struggling with peak tailing for 6-Bromo-N,N,4-trimethylquinolin-2-amine, switching to a column specifically marketed as "base-deactivated," "ultra-inert," or designed for polar basics is the most effective and time-saving solution.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Chrom Tech, Inc.. [Link]

  • 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362 - PubChem. PubChem. [Link]

  • The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC. (2021, October 22). National Center for Biotechnology Information. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Pharma Growth Hub. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, November 13). LCGC. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Phenomenex. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Shimadzu. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC. [Link]

  • HPLC Peak Tailing - Axion Labs. (2022, February 15). Axion Labs. [Link]

  • The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. MAC-MOD Analytical. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27). ResearchGate. [Link]

  • Why Do Peaks Tail? - LC Troubleshooting Bible. Chromatography Forum. [Link]

Sources

Technical Support Center: Thermal Optimization for 2-Aminoquinoline Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AQ-2024-OPT Subject: Optimizing Reaction Temperature for 2-Aminoquinoline Synthesis Assigned Specialist: Senior Application Scientist, Process Development Group

Introduction: Thermal Energy as a Reagent

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your synthesis of 2-aminoquinoline is suffering from low conversion, tar formation, or reproducibility issues during scale-up.

In the synthesis of 2-aminoquinoline, temperature is not merely an environmental condition; it is a stoichiometric reagent. It dictates the kinetic vs. thermodynamic control of the reaction, particularly in the stability of the Meisenheimer complex (in Chichibabin) or the Reductive Elimination step (in Buchwald-Hartwig).

This guide deconstructs the three primary synthetic pathways and provides thermal optimization protocols for each.

Module 1: The Chichibabin Reaction (Nucleophilic Substitution by Hydride Displacement)

The Challenge: The classic Chichibabin reaction (using sodium amide, NaNH


) often fails due to the high activation energy required to eliminate the hydride ion (H

) from the intermediate

-adduct.
The Thermal Mechanism
  • Nucleophilic Attack (

    
    ):  Amide attacks C2. This is fast and reversible.
    
  • Hydride Elimination (

    
    ):  The re-aromatization step requires significant energy. If the temperature is too low, the intermediate accumulates and eventually polymerizes into "tar."
    
Optimized Protocol
  • Reagents: Quinoline (1.0 eq), NaNH

    
     (1.2 eq), Toluene (Solvent).
    
  • Critical Thermal Window:

    
    .
    
StepTemperatureDurationTechnical Rationale
1. Slurry Formation

15 minEnsure homogenous dispersion of NaNH

in toluene.
2. Addition

30 minExothermic addition. Keep cool to prevent local overheating/dimerization.
3. Reaction Drive

(Reflux)
4-6 hrsCRITICAL: You must reach the boiling point of toluene. The evolution of H

gas indicates the elimination step is proceeding.
4. Quench

SlowHydrolysis of the sodium salt is violent.
Visualization: The Energy Barrier

The following diagram illustrates why low-temperature attempts result in stalled reactions.

ChichibabinEnergy cluster_0 Kinetic Trap vs. Thermodynamic Product Start Quinoline + NaNH2 Inter Meisenheimer Complex (σ-adduct) Start->Inter Fast (< 40°C) Prod 2-Aminoquinoline + NaH/H2 Inter->Prod High Ea (Requires >100°C) Tar Polymerization (Tar) Inter->Tar Prolonged heating at < 80°C

Caption: The Meisenheimer complex is a kinetic trap. Insufficient heat leads to side reactions (Tar) rather than the desired hydride elimination.

Module 2: Buchwald-Hartwig Amination (Pd-Catalyzed)[1]

The Challenge: When synthesizing 2-aminoquinoline from 2-chloroquinoline, the reaction is sensitive. Excessive heat causes ligand dissociation and Palladium black precipitation, killing the catalyst.

The Thermal Mechanism
  • Oxidative Addition: Rate-limiting for aryl chlorides. Requires heat (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
  • Catalyst Stability: Phosphine ligands (e.g., BINAP, XPhos) can degrade above

    
     over long periods.
    
Optimized Protocol
  • Substrate: 2-Chloroquinoline.

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (1 mol%) / XPhos (2 mol%).
  • Base: Csngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    CO
    
    
    
    or NaO
    
    
    Bu.
  • Solvent: 1,4-Dioxane (bp

    
    ) or Toluene.
    
ParameterRecommendationWhy?
Optimal Temp

Balances oxidative addition rate with catalyst longevity.
Microwave Option

(10-20 min)
Superheating allows faster reaction before catalyst degrades.
Danger Zone

Risk of Pd-black formation (catalyst death).

Module 3: SNAr Displacement (Transition Metal-Free)

The Challenge: 2-Chloroquinoline is activated by the ring nitrogen, but displacement with ammonia or alkylamines is slow. Standard reflux often results in incomplete conversion.

The Thermal Mechanism

This is a classic


 mechanism. The rate is strictly temperature-dependent (Arrhenius equation). Standard solvents (Ethanol, THF) do not boil hot enough to drive the reaction to completion in reasonable time.
Optimized Protocol
  • Method: Autoclave (Pressure Vessel) or High-Boiling Solvent.

  • Solvent: NMP (N-methyl-2-pyrrolidone) or neat (if amine is liquid).

VariableCondition A (Standard)Condition B (Optimized)
Vessel Round bottom flaskSealed Tube / Autoclave
Temperature

(EtOH Reflux)

Pressure 1 atm5-10 bar
Time 24-48 hours (Incomplete)4-6 hours (Complete)
Result ~40% Conversion>90% Conversion

Troubleshooting Matrix & FAQs

Use the following decision tree to diagnose your specific thermal failure.

Troubleshooting Problem Identify the Failure Mode LowYield Low Conversion (Starting Material Remains) Problem->LowYield Tar Black Tar / Decomposition Problem->Tar PdDeath Grey Precipitate (Pd Black) Problem->PdDeath SolventCheck Check Solvent Boiling Point LowYield->SolventCheck OxyCheck Is reaction under Argon? Tar->OxyCheck LigandCheck Check Ligand:Pd Ratio PdDeath->LigandCheck Action1 Switch to NMP or Sealed Tube (140°C) SolventCheck->Action1 If < 100°C Action2 Degas Solvent Strict N2/Ar line OxyCheck->Action2 No Action3 Reduce Temp to 100°C Add Radical Inhibitor OxyCheck->Action3 Yes Action4 Increase Ligand to 2:1 Reduce Temp to 80°C LigandCheck->Action4

Caption: Diagnostic flow for thermal optimization. Blue = Start, Grey = Decision, Green = Solution.

Frequently Asked Questions

Q: I am using the Chichibabin method, but I see a deep red color and no product. What is happening? A: The deep red color indicates the formation of the Meisenheimer


-adduct . If this persists without forming product, your reaction temperature is too low to overcome the activation energy for hydride elimination.
  • Fix: Increase the temperature to

    
     (refluxing toluene) or add an oxidant (like KNO
    
    
    
    ) to lower the barrier for elimination [1].

Q: Can I use microwave irradiation for the Buchwald-Hartwig amination of 2-chloroquinoline? A: Yes, and it is often preferred. Microwave heating allows you to reach


 rapidly. This kinetic spike drives the reaction faster than the rate of catalyst decomposition.
  • Settings: 150°C, 10-30 mins, high absorption solvent (like chlorobenzene or DMF) [2].

Q: Why does my SNAr reaction yield drop when I scale up from 100mg to 10g? A: This is a heat transfer issue. On a small scale, the entire solution reaches the set block temperature quickly. On a large scale, the internal temperature may lag, or the "wall effect" (superheating at the glass surface) causes decomposition.

  • Fix: Use an internal temperature probe (not just a bath probe) and ensure vigorous stirring. For SNAr, verify the internal temp reaches at least

    
     [3].
    

References

  • Chichibabin Reaction Mechanism & Conditions Source: Wikipedia / RSC Ontology Context: Defines the hydride elimination barrier and the necessity of high temperature or oxidants.

  • Microwave-Assisted Buchwald–Hartwig Amination Source: ACS Omega (American Chemical Society) Context: Validates the use of 150°C microwave conditions for rapid amination to avoid catalyst death.

  • Nucleophilic Aromatic Substitution (SNAr) Optimization Source: Royal Society of Chemistry (RSC) Context: Discusses solvent effects and temperature requirements for displacing leaving groups on quinoline/isoquinoline rings.

Technical Support Center: Purification of 6-Bromo-N,N,4-trimethylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-QZN-06BR Subject: Impurity Removal & Isolation Protocols Status: Active Guide Application Scientist: Senior Technical Lead, Organic Synthesis Division[1]

Executive Summary

This guide addresses the purification of 6-Bromo-N,N,4-trimethylquinolin-2-amine (Target Molecule). Based on standard synthetic routes (typically


 displacement of 6-bromo-2-chloro-4-methylquinoline with dimethylamine), the primary impurities are the unreacted halo-precursor , hydrolysis byproducts  (quinolones), and metal residues  (if Pd-catalyzed).

The protocols below prioritize chemical logic over brute force. We utilize the basicity difference between the product and its impurities to achieve high purity (>98%) without excessive chromatographic loss.

Module 1: The "Chemical Switch" (Acid-Base Extraction)

Issue: Separation of the target amine from the non-basic starting material (2-chloro analog) is difficult by chromatography due to similar


 values in non-polar solvents.
Solution:  Exploit the basicity of the exocyclic nitrogen and the quinoline ring nitrogen.
The Logic
  • Target Molecule: Basic (

    
    ). Protonates in dilute acid, becoming water-soluble.[1]
    
  • Impurity A (Starting Material): 6-Bromo-2-chloro-4-methylquinoline.[2] Weakly basic to non-basic. Remains lipophilic in dilute acid.[1]

  • Impurity B (Hydrolysis Product): 6-Bromo-4-methylquinolin-2(1H)-one. Phenolic character (lactam-lactim tautomerism). Soluble in strong base, insoluble in acid.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible to prevent emulsion formation, though DCM is an acceptable alternative.[1]

  • Acid Extraction (The Switch):

    • Add 1.0 M HCl (aq) to the organic layer (1:1 volume ratio).

    • Shake vigorously and separate layers.[1]

    • Result: The Product moves to the Aqueous Acid Layer (Yellow/Orange solution). The Impurities remain in the Organic Layer .[1]

  • Scrubbing:

    • Wash the Aqueous Acid Layer twice with fresh EtOAc.[1]

    • Why: This removes physically entrained non-basic impurities.[1]

  • Basification (The Recovery):

    • Cool the aqueous layer to 0-5°C (ice bath).

    • Slowly add 4.0 M NaOH or NH₄OH until pH > 11.[1]

    • Result: The product precipitates as a free base (cloudy suspension).

  • Final Extraction:

    • Extract the cloudy aqueous mixture with EtOAc (3x).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
Visual Workflow (Graphviz)

AcidBaseExtraction Start Crude Mixture (Target + SM + Byproducts) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Contains Non-Basic SM) AcidWash->OrgLayer1 Non-basic impurities AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Target) AcidWash->AqLayer1 Target (Salt form) WashStep Wash Aq with fresh EtOAc AqLayer1->WashStep DiscardOrg Discard Organic Wash WashStep->DiscardOrg Trapped SM Basify Basify to pH > 11 (NaOH/NH4OH) WashStep->Basify ExtractFinal Extract with EtOAc Basify->ExtractFinal FinalProduct Pure Target Molecule (>98% Purity) ExtractFinal->FinalProduct

Caption: Workflow for separating basic aminoquinoline from non-basic halo-precursors.

Module 2: Chromatographic Troubleshooting

Issue: The product "streaks" or "tails" on silica gel, leading to poor resolution and co-elution with impurities.[1] Cause: The basic nitrogen atoms interact strongly with the acidic silanol groups (


) on the silica surface, acting as a secondary retention mechanism.
The "Amine-Block" Protocol

Do NOT run a standard Hexane/EtOAc column without modification.[1]

ParameterRecommendationScientific Rationale
Stationary Phase Neutralized Silica GelStandard silica is acidic (pH ~5).
Mobile Phase Modifier 1-3% Triethylamine (TEA) or 1% NH₄OH Competes for silanol sites, allowing the product to elute as a tight band.[1]
Solvent System Hexane : EtOAc (Start 90:10

50:[1]50)
The molecule is moderately lipophilic.[1]
Sample Loading Liquid load (DCM) or Dry load (Celite)Avoid loading in pure acid; ensure sample is free base.

Critical Step: Pre-flush the column with the mobile phase containing TEA before loading your sample.[1] This "deactivates" the silica.[1]

Module 3: Recrystallization (Scaling Up)

Issue: Chromatography is expensive and time-consuming for >5g batches.[1] Solution: Solubility differential based on temperature and solvent polarity.[1]

Recommended Solvent Systems
  • Ethanol / Water (The Standard):

    • Dissolve crude solid in boiling Ethanol (absolute) .

    • Add hot water dropwise until slight turbidity persists.

    • Add a few drops of ethanol to clear the solution.[1]

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Why: 2-Aminoquinolines are often hydrophobic; water acts as an anti-solvent.[1]

  • Acetonitrile (ACN):

    • Many aminoquinolines show steep solubility curves in ACN (soluble hot, insoluble cold).[1]

    • Recrystallize directly from boiling ACN.[1]

Module 4: Metal Scavenging (For Pd-Catalyzed Routes)

Issue: If synthesized via Buchwald-Hartwig amination (using Pd catalyst), residual heavy metal is a critical impurity for biological assays.[1] Detection: Product appears grey or brownish rather than bright yellow/white.

Scavenging Protocol
  • Silica-Thiol Treatment: Add 3-Mercaptopropyl-functionalized silica gel (commercial scavenger resin) to the reaction mixture post-workup. Stir for 4 hours. Filter.

  • Activated Carbon: If resins are unavailable, reflux the crude product in EtOAc with Activated Charcoal for 1 hour. Filter hot through Celite.[1]

FAQ: Troubleshooting Specific Scenarios

Q1: I see a spot on TLC just below my product that won't separate. What is it?

  • Diagnosis: This is likely the demethylated byproduct (monomethylamine analog) or the hydrolysis product (quinolone).

  • Fix: Use the Acid-Base extraction (Module 1). The quinolone is acidic (phenolic) and will be removed in the base wash of the organic layer (if you add a NaOH wash step to the initial organic layer before acid extraction).

Q2: My product yield is low after Acid-Base extraction.

  • Diagnosis: Incomplete precipitation during basification or emulsion formation.[1]

  • Fix: Ensure the pH is >11 . 2-Aminoquinolines can form stable salts.[1] If the pH is only 8-9, a significant portion remains protonated.[1] Use a pH meter, not just paper.[1]

Q3: The product turned green/blue on the column.

  • Diagnosis: Oxidation of the electron-rich aromatic amine on the acidic silica surface.

  • Fix: This confirms the need for Triethylamine (TEA) in the eluent (Module 2). The base prevents acid-catalyzed oxidation and surface adsorption.

References

  • General Quinoline Synthesis & Purification

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for alkaloid extraction).

  • Chromatography of Amines

    • Teledyne ISCO.[1] Flash Chromatography Guide: Purifying Amines.Link

  • Synthesis of 2-Aminoquinolines (Contextual)

    • Lee, S. Y., & Cheon, C. H. (2018).[1][3] On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry, 83(21), 13036–13044.[1] Link

  • Impurity Characterization (Chloroquine Analogs)

    • Kumar, A., et al. (2009).[1] Identification and characterization of process related impurities in chloroquine and hydroxychloroquine. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 811-818.[1] Link

Sources

Overcoming low reactivity of 6-bromo-quinoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity of 6-Bromo-quinoline Intermediates Role: Senior Application Scientist Context: Technical Support Center[1]

Technical Support Center: 6-Bromoquinoline Optimization

Welcome to the Advanced Heterocycle Support Hub. You are likely here because your standard aryl bromide protocols are failing on 6-bromoquinoline. This is a common bottleneck. While 6-bromoquinoline appears structurally simple, it sits in a "reactivity valley": it is too electron-deficient for facile oxidative addition compared to electron-rich aryls, yet insufficiently activated for nucleophilic aromatic substitution (SNAr) compared to the 2- or 4-positions.[1] Furthermore, the quinoline nitrogen acts as a silent catalyst poison.

This guide deconstructs these failure modes and provides self-validating protocols to restore reactivity.

Part 1: The Core Problem – Catalyst Poisoning (Palladium Cross-Coupling)

User Complaint: "My Suzuki/Buchwald reaction stalls at 20% conversion. Adding more catalyst doesn't help."

Root Cause Analysis: The primary culprit is Nitrogen-Directed Catalyst Sequestration .[1] The quinoline nitrogen (N1) is a competent sigma-donor. In standard catalytic cycles, the Pd(0) species coordinates to the N1 atom rather than performing oxidative addition into the C6-Br bond. This forms an off-cycle resting state, effectively lowering the active catalyst concentration to near zero.

Mechanism of Failure vs. Success

CatalystPoisoning Pd_Active Active Pd(0)L Substrate 6-Bromoquinoline Pd_Active->Substrate Approaches Poisoned DEAD END: Pd-N Coordination (Off-Cycle) Substrate->Poisoned N-Binding (Fast) OxAdd Oxidative Addition (C-Br Insertion) Substrate->OxAdd C-Br Insertion (Slow) Note Goal: Block N-binding using bulky ligands or N-oxides Poisoned->Note Product Coupled Product OxAdd->Product Transmetalation/RE

Figure 1: The kinetic competition between non-productive N-coordination (Red) and productive oxidative addition (Blue).

Troubleshooting & Solutions
SymptomDiagnosisCorrective Action
Reaction turns black immediately "Pd Black" precipitation. Ligand is not stabilizing Pd(0) effectively against the N-poisoning.Switch Ligand: Use bulky biaryl phosphines (e.g., XPhos , SPhos , BrettPhos ). The steric bulk prevents N-coordination while facilitating oxidative addition [1].[1]
Starting material remains, no byproducts Catalyst is sequestered (poisoned) by the quinoline nitrogen.Lewis Acid Additive: Add 1.0 eq of ZnCl₂ or convert to N-Oxide (see below) to block the nitrogen lone pair.
De-brominated product (Quinoline) Hydrodehalogenation.[1][2] The catalytic cycle runs but terminates via hydride reduction.Check Solvent/Base: Ensure anhydrous solvents. Switch from alcohols (isopropanol) to aprotic solvents (Dioxane, Toluene).
Protocol 1: High-Efficiency Suzuki Coupling of 6-Bromoquinoline

This protocol uses SPhos to sterically shield the Pd center from the quinoline nitrogen.

  • Preparation: Charge a reaction vial with 6-bromoquinoline (1.0 eq), Boronic Acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Pre-complexing (Critical): In a separate vial, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1,4-Dioxane. Stir for 5 mins until the solution turns yellow/orange (active catalyst formation).

  • Initiation: Add the catalyst solution to the main vial. Add water (ratio Dioxane:Water 4:1).[1][3]

  • Reaction: Heat to 100°C for 4-12 hours.

  • Validation: TLC should show a fluorescent blue spot (product) distinct from the starting material.[1] If the spot is dark/UV-absorbing only, check for de-bromination.

Part 2: The "Wrong Reaction" (Lithium-Halogen Exchange)

User Complaint: "I tried to lithiate 6-bromoquinoline with n-BuLi, but I got a complex mixture and alkylated byproducts."

Root Cause Analysis: Nucleophilic attack on the pyridine ring competes with Lithium-Halogen (Li-Hal) exchange.[1] The C2 position of quinoline is highly electrophilic. Standard n-BuLi acts as a nucleophile (attacking C2) rather than a base (exchanging Br at C6) at standard temperatures.

Decision Logic for Lithiation

LithiationLogic Start Start: 6-Bromoquinoline + Li-Reagent Choice Reagent Choice Start->Choice nBuLi n-BuLi (-78°C) Choice->nBuLi High Nucleophilicity tBuLi t-BuLi (-78°C) Choice->tBuLi High Basicity / Steric Bulk Result1 FAILURE: Nucleophilic Attack at C2 (Alkylation) nBuLi->Result1 Major Pathway Result2 SUCCESS: Rapid Li-Hal Exchange at C6 tBuLi->Result2 Fast Exchange

Figure 2: Reagent selection determines chemoselectivity between ring addition and halogen exchange.[1]

Protocol 2: Cryogenic Li-Hal Exchange (The "Turbo" Method)

Using t-BuLi is mandatory because the rate of exchange exceeds the rate of nucleophilic addition.

  • Setup: Flame-dry a flask under Argon. Add 6-bromoquinoline (1.0 eq) in anhydrous THF.

  • Cooling: Cool strictly to -78°C (Dry ice/Acetone). Warning: If the temp is above -60°C, the pyridine ring will be attacked.

  • Exchange: Add t-BuLi (2.0 eq) dropwise.[1]

    • Why 2.0 eq? The first equivalent performs the exchange; the second destroys the resulting t-BuBr (forming isobutene + LiBr), preventing the reaction from reversing.

  • Trapping: Stir for only 15-30 minutes, then add the electrophile (e.g., DMF, aldehyde) immediately.

  • Validation: Quench a small aliquot with D₂O. NMR should show >95% deuterium incorporation at C6. If you see butyl signals on the ring, the temperature was too high.

Part 3: FAQ - Specific Reactivity Scenarios

Q: Can I use SNAr to functionalize 6-bromoquinoline? A: No. The 6-position is electronically isolated from the activating nitrogen of the quinoline ring.

  • Explanation: SNAr requires resonance stabilization of the Meisenheimer complex. The nitrogen withdraws density from C2 and C4, but C6 is essentially a "neutral" benzene ring.

  • Workaround: Use Buchwald-Hartwig amination (Pd-catalyzed) instead of nucleophilic displacement. Alternatively, convert to the N-oxide and nitrate the ring to introduce an activating group, though this changes the molecule [2].

Q: Why does my reaction work for 3-bromoquinoline but fail for 6-bromoquinoline? A: Electronic bias. The 3-position is beta to the nitrogen (pyridine-like), while the 6-position is on the fused benzene ring. However, the 6-position is more sterically accessible. If 6-bromo fails where 3-bromo works, it is almost always due to catalyst poisoning (the geometry of 6-bromo allows the N to swing around and bind Pd in intermolecular aggregates more easily in concentrated solutions).

Q: How do I remove the Palladium after the reaction? A: Quinolines bind Pd tightly. Standard Celite filtration is insufficient.[1]

  • Solution: Use a metal scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic phase with 10% aqueous cysteine solution.

References

  • Vertex Pharmaceuticals/ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.[1] (Demonstrates XPhos superiority).

  • BenchChem Support. Catalyst Selection for Cross-Coupling with Bromopyridines/Quinolines. (General troubleshooting for N-containing heterocycles).

  • National Institutes of Health (PMC). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[1] (Data on ligand screening for heteroaryls).

  • Wikipedia. Lithium–halogen exchange kinetics and chemoselectivity.[1][4]

Sources

Validation & Comparative

Technical Deep Dive: Structural Validation of 6-Bromo-N,N,4-trimethylquinolin-2-amine via 1H-NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the structural validation of 6-Bromo-N,N,4-trimethylquinolin-2-amine , a specific halogenated heterocyclic scaffold often encountered in the development of kinase inhibitors and anti-infective agents.[1][2]

This analysis prioritizes the differentiation of regioisomers —a critical quality attribute (CQA) in quinoline synthesis—and compares 1H-NMR efficacy against alternative analytical techniques.

Executive Summary: The Regiochemical Challenge

In the synthesis of polysubstituted quinolines, particularly via cyclization methods like the Conrad-Limpach or Knorr syntheses, a common failure mode is the formation of regioisomers. For the target molecule, the primary risk is the transposition of substituents at positions 2 and 4.

While Mass Spectrometry (LC-MS) confirms the molecular formula (


) and the bromine isotopic pattern (

), it cannot definitively distinguish between the target and its "swapped" isomer, 6-Bromo-N,N,2-trimethylquinolin-4-amine. 1H-NMR spectroscopy is the sole definitive method for structural release.[2]
Product Profile
  • Target Structure: 6-Bromo-N,N,4-trimethylquinolin-2-amine[1][2]

  • Core Scaffold: Quinoline[1][2][3]

  • Key Substituents:

    • Pos 2: Dimethylamino group (

      
      ) – Strong electron donor (Resonance).[2]
      
    • Pos 4: Methyl group (

      
      ) – Weak electron donor (Inductive/Hyperconjugation).[1][2]
      
    • Pos 6: Bromine atom (

      
      ) – Electron withdrawing (Inductive).[1][2]
      

Comparative Analysis: NMR vs. Alternatives

The following table contrasts the diagnostic power of NMR against other standard analytical methods for this specific scaffold.

Feature1H-NMR (600 MHz) LC-MS (ESI+) FT-IR
Molecular Weight N/AExcellent (265/267 amu)N/A
Regio-Isomerism Definitive (NOE correlations)Poor (Fragmentation is identical)Ambiguous (Fingerprint region overlap)
Purity (Organic) Excellent (Molar ratio)Variable (Ionization bias)Poor (Low sensitivity <1%)
Bromine Presence Indirect (Coupling patterns)Excellent (1:1 Isotope Ratio)Good (C-Br stretch ~500-600 cm⁻¹)

Experimental Protocol: 1H-NMR Acquisition

To ensure reproducible spectral resolution, particularly for the aromatic coupling constants (


-values), the following acquisition parameters are recommended.
Method Specifications
  • Instrument: 400 MHz or higher (600 MHz recommended for clean H7/H8 splitting).

  • Solvent: DMSO-d6 (Preferred) or

    
    .[1][2]
    
    • Why DMSO? It prevents aggregation of the planar quinoline rings and provides sharper signals for the aromatic protons compared to chloroform, which can cause peak broadening due to concentration-dependent stacking.

  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton (

    
    ) and 2D NOESY for isomer confirmation.
    

Spectral Analysis & Assignment

The 1H-NMR spectrum is characterized by three distinct regions: the aliphatic singlets, the isolated H3 aromatic singlet, and the ABX system of the benzenoid ring (H5, H7, H8).

A. Predicted Chemical Shifts (δ ppm in DMSO-d6)[1][2][4][5]
PositionProton TypeShift (δ)Multiplicity

(Hz)
Diagnostic Logic
H5 Aromatic7.95 - 8.05Doublet (d)~2.2Meta-coupling to H7.[1][2] Deshielded by Br and Ring N anisotropy.[1]
H8 Aromatic7.45 - 7.55Doublet (d)~9.0Ortho-coupling to H7.[1][2]
H7 Aromatic7.65 - 7.75dd9.0, 2.2Doublet of Doublets .[1] Couples to H8 (ortho) and H5 (meta).
H3 Aromatic6.70 - 6.85Singlet (s)-Key Diagnostic. Upfield due to electron donation from 2-NMe2.
2-N(CH3)2 Aliphatic3.10 - 3.20Singlet (s)-Integrates to 6H.[1][2] Distinctive shift for N-methyl on heteroaryl.
4-CH3 Aliphatic2.50 - 2.60Singlet (s)-Integrates to 3H.[1][2] "Allylic" position on the ring.
B. The "Smoking Gun" for Regiochemistry

To prove the methyl group is at Position 4 (and not Position 2), look for Nuclear Overhauser Effect (NOE) correlations.

  • Target (4-Me): Strong NOE correlation between 4-CH3 (methyl) and H5 (aromatic) / H3 (aromatic).[1][2]

  • Isomer (2-Me): The methyl group at Position 2 would not show a correlation to H5.[1][2] It would only correlate with H3.

Visualizations

Diagram 1: Analytical Workflow for Quinoline Validation

This workflow illustrates the logical path from crude synthesis to final structural release, highlighting the "Go/No-Go" decision points.

AnalyticalWorkflow Synthesis Crude Synthesis (6-Br-N,N,4-trimethylquinolin-2-amine) LCMS Step 1: LC-MS Screening Check: m/z 265/267 (Br pattern) Synthesis->LCMS Decision1 Mass Correct? LCMS->Decision1 NMR_1D Step 2: 1H-NMR (DMSO-d6) Check: H3 Singlet & Integration Decision1->NMR_1D Yes Reject Reject / Re-purify Decision1->Reject No Regio_Check Ambiguity Check: Is 4-Me vs 2-Me confirmed? NMR_1D->Regio_Check NOESY Step 3: 2D NOESY Target: 4-Me <-> H5 Correlation Regio_Check->NOESY Ambiguous Release Final Product Release Certificate of Analysis Regio_Check->Release Clear H5 coupling NOESY->Release Correlation Found NOESY->Reject No Correlation

Caption: Logical workflow for validating the regiochemistry of polysubstituted quinolines.

Diagram 2: Structural Connectivity & NOE Logic

This diagram visualizes the specific proton interactions that confirm the structure.

NOE_Logic cluster_legend Legend H5 H5 (Aromatic) ~8.0 ppm Me4 4-Me (Methyl) ~2.55 ppm Me4->H5 Strong NOE (Definitive for 4-position) H3 H3 (Aromatic) ~6.8 ppm Me4->H3 Strong NOE NMe2 2-N(Me)2 ~3.15 ppm NMe2->H3 Strong NOE Key1 Spatial Correlation (NOE)

Caption: Diagnostic NOE correlations. The interaction between the Methyl group (Me4) and H5 is the critical proof of regiochemistry.

References

  • ChemicalBook. (2024).[4] 1H NMR Spectrum of 6-Bromoquinoline. Retrieved from

  • National Center for Biotechnology Information (PubChem). (2024). 6-Bromo-2-chloro-4-methylquinoline (Precursor Data). PubChem Compound Summary for CID 4738143.[1] Retrieved from

  • Vontobel, P. H., et al. (2020).[3] Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline. Magnetic Resonance in Chemistry, 58(4), 295-304.[3] Retrieved from

  • Royal Society of Chemistry. (2017). Regioselective three-component synthesis of 2,3-disubstituted quinolines. RSC Advances. Retrieved from

Sources

Mass spectrometry fragmentation pattern of 6-Bromo-N,N,4-trimethylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Bromo-N,N,4-trimethylquinolin-2-amine

Executive Summary This guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of 6-Bromo-N,N,4-trimethylquinolin-2-amine (Formula: C₁₂H₁₃BrN₂; MW: 264.0/266.0). Designed for analytical chemists and drug discovery researchers, this document details the fragmentation mechanisms, compares ionization techniques (EI vs. ESI), and offers a self-validating protocol for structural confirmation.

Compound Characterization & Theoretical Basis

Before analyzing the fragmentation, we must establish the structural core and predicted reactivity.

  • Core Scaffold: Quinoline ring (high stability).

  • Substituents:

    • Position 6 (Bromine): Provides a diagnostic isotopic signature (

      
      Br/
      
      
      
      Br).[1]
    • Position 2 (N,N-Dimethylamino): The primary site for charge localization and

      
      -cleavage.
      
    • Position 4 (Methyl): A secondary site for benzylic-type fragmentation.

Isotopic Signature: The presence of a single bromine atom dictates a 1:1 doublet for the molecular ion (


 or 

) separated by 2 Da.
  • Monoisotopic Mass (

    
    Br):  ~264.03 Da
    
  • Isotope Mass (

    
    Br):  ~266.02 Da
    

Performance Comparison: Ionization Techniques

The choice of ionization method drastically alters the observed "performance" (sensitivity vs. structural information). The table below compares the two primary workflows.

Table 1: Comparative Performance of MS Modalities for 6-Bromo-N,N,4-trimethylquinolin-2-amine

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (70 eV)Soft (Thermal/Voltage)
Dominant Ion

(Radical Cation)

(Even-electron Cation)
Sensitivity Moderate (ng range)High (pg range)
Fragmentation Spontaneous, rich in-sourceControlled (CID required)
Key Application Structural fingerprinting, library matchingQuantitation (LC-MS), metabolite ID
Matrix Tolerance High (Gas Phase)Low (Ion Suppression risk)

Expert Insight:

  • Use EI when synthesizing the compound to confirm the bromination pattern and ring integrity.

  • Use ESI for pharmacokinetic (PK) studies where sensitivity in plasma matrices is paramount.

Fragmentation Pathways & Mechanisms

The fragmentation logic differs between the radical cation (


) generated in EI and the protonated molecule (

) in ESI.
A. Electron Ionization (EI) Pathways

In EI, the radical cation stabilizes on the aromatic ring or the amine nitrogen.

  • 
    -Cleavage (Loss of H):  The N,N-dimethyl group promotes loss of a hydrogen atom to form a stable iminium ion (
    
    
    
    ).
  • Loss of Methyl Radical (

    
    ):  Cleavage of a methyl group from the N,N-dimethyl amine or the 4-position.
    
  • Loss of Bromine (

    
    ):  Homolytic cleavage of the C-Br bond. This eliminates the isotopic doublet, resulting in a singlet peak.
    
  • Ring Fragmentation (

    
    ):  Loss of HCN, characteristic of the quinoline core.
    
B. ESI-CID Pathways (Collision Induced Dissociation)
  • Neutral Loss of Dimethylamine (

    
    ):  The protonated exocyclic amine is a good leaving group.
    
  • Loss of Methyl Radical (

    
    ):  Less common in even-electron ions but observed in high-energy CID.
    

Visualization of Fragmentation Logic The following diagram illustrates the primary fragmentation tree.

FragmentationPathways cluster_EI EI (Radical Cation Pathways) cluster_ESI ESI (Protonated Pathways) M_Ion Molecular Ion (M+) m/z 264/266 (1:1) M_minus_H [M-H]+ Iminium Ion m/z 263/265 M_Ion->M_minus_H - H• (Alpha Cleavage) M_minus_Me [M-CH3]+ m/z 249/251 M_Ion->M_minus_Me - CH3• M_minus_Br [M-Br]+ Quinoline Core m/z 185 (Singlet) M_Ion->M_minus_Br - Br• M_minus_HCN [M-HCN]+ m/z 237/239 M_Ion->M_minus_HCN - HCN MH_Ion [M+H]+ m/z 265/267 Loss_Amine [M+H - NH(CH3)2]+ m/z 220/222 MH_Ion->Loss_Amine - Dimethylamine (45 Da)

Caption: Fragmentation tree showing divergent pathways for Radical Cations (EI, Red) and Protonated Ions (ESI, Green).

Self-Validating Experimental Protocol

To ensure data integrity, follow this protocol. It includes "Checkpoints" to validate the system before committing to data collection.

Protocol: LC-MS/MS Optimization (ESI Mode)

Objective: Maximize sensitivity for 6-Bromo-N,N,4-trimethylquinolin-2-amine quantification.

Reagents:

  • LC-MS Grade Methanol and Water.

  • Formic Acid (0.1% v/v).

  • Standard Solution: 1 µg/mL in 50:50 MeOH:H2O.

Step-by-Step Workflow:

  • Source Parameter Tuning (Infusion):

    • Inject the standard at 10 µL/min directly into the source.

    • Scan Mode: Q1 Scan (Range 100–400 Da).

    • Checkpoint 1: Verify the doublet at m/z 265 and 267. If the ratio is not ~1:1, check detector saturation or mass calibration.

  • Cone Voltage/Declustering Potential (DP) Ramp:

    • Ramp DP from 20V to 100V.

    • Goal: Maximize intensity of m/z 265 without inducing in-source fragmentation (loss of Br).

  • Collision Energy (CE) Optimization:

    • Select m/z 265 (

      
      Br isotope) as the precursor.
      
    • Ramp CE from 10 eV to 60 eV.

    • Target Ions: Look for m/z 220 (Loss of dimethylamine) and m/z 186 (Loss of Br from protonated core).

    • Checkpoint 2: Construct a breakdown curve. The optimal CE is where the precursor intensity drops to 10% and product ions are maximized.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient 5% B to 95% B over 5 min (A: Water + 0.1% FA; B: MeOH + 0.1% FA).

    • Checkpoint 3: The compound is basic. Ensure peak tailing is < 1.2. If tailing occurs, increase buffer strength (e.g., 5mM Ammonium Formate).

Structural Discrimination Analysis

How do you distinguish this specific isomer from alternatives?

Table 2: Differentiating Isomers & Analogs

Alternative CompoundKey Structural DifferenceDistinguishing MS Feature
4-Bromo-N,N,6-trimethyl... Br at Pos 4, Me at Pos 6Ortho-effect: Br at pos 4 is closer to the ring nitrogen, often leading to easier loss of Br or interaction with the N-lone pair compared to the 6-Br isomer.
6-Bromo-N-ethyl-4-methyl... N-ethyl vs N,N-dimethylMcLafferty Rearrangement: The N-ethyl group allows for a specific rearrangement (loss of ethylene, 28 Da) not possible with N,N-dimethyl.
Des-bromo Analog No BromineIsotope Pattern: Absence of the 1:1 doublet. M+ shifts to ~186.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for EI fragmentation mechanisms, specifically alpha-cleavage in amines).
  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Link

  • NIST Chemistry WebBook. "Mass Spectrum of Quinoline Derivatives." (Used for proxy data on quinoline ring fragmentation). Link

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.

Sources

A Comparative Guide to the Spectroscopic Characterization of 6-Bromo-N,N,4-trimethylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a critical step in the research and development pipeline. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 6-Bromo-N,N,4-trimethylquinolin-2-amine, a substituted quinoline with potential applications in medicinal chemistry. We will explore the expected FTIR absorption bands, compare this technique with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide detailed experimental protocols.

The Importance of Structural Verification

6-Bromo-N,N,4-trimethylquinolin-2-amine is a heterocyclic compound featuring a quinoline core, a versatile scaffold in drug discovery known for a wide range of biological activities. The presence and position of the bromo, N,N-dimethylamino, and methyl substituents on the quinoline ring system are crucial for its physicochemical properties and biological function. Therefore, rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

FTIR Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides a unique "fingerprint" of a molecule by measuring the absorption of infrared radiation by its chemical bonds. Each functional group in a molecule vibrates at a characteristic frequency, resulting in a specific pattern of absorption bands in the FTIR spectrum.

Predicted FTIR Absorption Bands for 6-Bromo-N,N,4-trimethylquinolin-2-amine
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100-3000MediumC-H stretchingAromatic C-H on the quinoline ring
2975-2950MediumAsymmetric C-H stretchingMethyl groups (C4-CH₃ and N(CH₃)₂)
2880-2860MediumSymmetric C-H stretchingMethyl groups (C4-CH₃ and N(CH₃)₂)
1620-1580StrongC=C and C=N stretchingQuinoline ring system
1500-1400MediumC-C in-ring stretchingAromatic ring
1470-1430MediumAsymmetric C-H bendingMethyl groups
1380-1370MediumSymmetric C-H bendingMethyl groups
1335-1250StrongC-N stretchingAromatic tertiary amine (N,N-dimethylamino)
900-675StrongC-H out-of-plane bending ("oop")Substituted aromatic ring
690-515MediumC-Br stretchingBromo substituent

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure.

Visualizing the Key Vibrational Modes

Caption: Molecular structure and key FTIR vibrational modes of 6-Bromo-N,N,4-trimethylquinolin-2-amine.

A Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR provides a rapid and valuable fingerprint, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantages for this MoleculeDisadvantages for this Molecule
FTIR Spectroscopy Functional group identification.Fast, non-destructive, and provides a unique fingerprint.Does not provide detailed connectivity or molecular weight information.
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguously determines the substitution pattern on the quinoline ring.Requires larger sample amounts and longer acquisition times than FTIR.
Mass Spectrometry Molecular weight and elemental composition.Confirms the molecular formula and the presence of bromine through its isotopic pattern.Provides limited information on the specific arrangement of atoms (isomerism).
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive evidence for the structure of 6-Bromo-N,N,4-trimethylquinolin-2-amine.

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the quinoline ring, with chemical shifts and coupling constants indicative of their relative positions. The methyl protons at the C4 position and the N,N-dimethyl protons would appear as sharp singlets, likely in the upfield region.

  • ¹³C NMR: The spectrum would reveal the number of unique carbon atoms in the molecule, confirming the presence of the quinoline core and the substituents. The carbon attached to the bromine atom would exhibit a characteristic chemical shift.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight of the compound. A key feature would be the presence of a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes)[1]. Fragmentation patterns could also provide structural information, such as the loss of a methyl group or the cleavage of the N,N-dimethylamino group.

Experimental Protocols

The choice of sampling technique in FTIR is crucial for obtaining a high-quality spectrum. For a solid sample like 6-Bromo-N,N,4-trimethylquinolin-2-amine, the KBr pellet method and Attenuated Total Reflectance (ATR) are common choices.

KBr Pellet Method

This traditional method involves dispersing the solid sample in a potassium bromide (KBr) matrix and pressing it into a transparent pellet.

Methodology:

  • Sample Preparation: Grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder and mix thoroughly with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Causality: Grinding the sample to a fine powder reduces light scattering and ensures a homogenous distribution in the KBr matrix, leading to a higher quality spectrum[2]. The high pressure applied causes the KBr to become plastic and form a transparent disc, allowing the infrared beam to pass through the sample[3].

Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a more modern technique that allows for the direct analysis of solid samples with minimal preparation.

Methodology:

  • Sample Placement: Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Pressure Application: Apply pressure using a built-in clamp to ensure good contact between the sample and the crystal.

  • Analysis: Acquire the FTIR spectrum.

Causality: An infrared beam is passed through the ATR crystal in such a way that it reflects off the internal surface in contact with the sample. An evanescent wave penetrates a short distance into the sample, and absorption occurs at specific wavelengths, generating the spectrum[4]. Good contact is crucial for a strong signal[5].

Workflow for Spectroscopic Characterization

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesize 6-Bromo-N,N,4- trimethylquinolin-2-amine purification Purify by recrystallization or chromatography synthesis->purification ftir FTIR Analysis (KBr Pellet or ATR) purification->ftir Initial functional group check nmr NMR Analysis (¹H and ¹³C) purification->nmr Detailed structural elucidation ms Mass Spectrometry (EI-MS) purification->ms Molecular weight confirmation data_analysis Analyze and Correlate Spectroscopic Data ftir->data_analysis nmr->data_analysis ms->data_analysis structure_elucidation Confirm Structure and Purity data_analysis->structure_elucidation

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.

Conclusion

FTIR spectroscopy serves as an invaluable tool for the initial characterization of 6-Bromo-N,N,4-trimethylquinolin-2-amine, providing a rapid confirmation of the presence of key functional groups. For unambiguous structural elucidation and to ensure the high purity required for drug development, a multi-technique approach is indispensable. The combination of FTIR with NMR and Mass Spectrometry provides a comprehensive and self-validating system for the complete characterization of this and other novel chemical entities. This integrated analytical strategy ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

  • MDPI. (2019, October 27). 6-Bromo-N-(2-methyl-2H-benzo[d][1][6][7]triazol-5-yl)quinolin-4-amine. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • ResearchGate. (2015, May 31). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from [Link]

  • Digital CSIC. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Retrieved from [Link]

  • Kintek. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Retrieved from [Link]

  • ResearchGate. Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives. Retrieved from [https://www.researchgate.net/publication/348330752_Synthesis_spectroscopic_characterization_crystal_structure_DFT_molecular_docking_and_in_vitro_antibacterial_potential_of_novel_quinoline_derivatives]([Link]_ antibacterial_potential_of_novel_quinoline_derivatives)

  • Shimadzu. KBr Pellet Method. Retrieved from [Link]

  • ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • PubMed. (2010, June 15). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, December 21). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Retrieved from [Link]

  • National Center for Biotechnology Information. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Retrieved from [Link]

  • Shimadzu. Measurement Methods for Powder Samples. Retrieved from [Link]

  • University of Tennessee at Martin. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

  • MDPI. (2022, December 30). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

  • PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • ACS Publications. (2002, January 1). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. Fig. 6: FTIR Spectra of 2-(4-bromophenyl)-6chloro-4-phenylquinoline. Retrieved from [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supporting Information. Retrieved from [Link]

  • ResearchGate. (2014, July 9). Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • University of North Florida Digital Commons. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]

  • PubMed. (2005, November 15). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Retrieved from [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Reddit. (2023, June 30). Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles. Retrieved from [Link]

  • AZoM. (2012, February 13). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Specac. Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • MDPI. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

Sources

Comparative Potency Guide: Chloroquine vs. 6-Bromo-N,N,4-trimethylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

To ensure scientific rigor and maximize utility for drug development professionals, this guide adopts a comparative pharmacological approach . It contrasts the established "gold standard" lysosomotropic agent (Chloroquine) with the specific 2-aminoquinoline derivative (6-Bromo-N,N,4-trimethylquinolin-2-amine), analyzing their structural activity relationships (SAR), physicochemical properties, and predicted biological behaviors.

Executive Summary

This guide provides a technical comparison between Chloroquine (CQ) , a classic 4-aminoquinoline antimalarial and autophagy inhibitor, and 6-Bromo-N,N,4-trimethylquinolin-2-amine (referred to herein as 6-Br-TMA ), a structurally distinct 2-aminoquinoline.

While Chloroquine relies on lysosomotropic ion trapping driven by its highly basic side chain to inhibit autophagy and hemozoin formation, 6-Br-TMA lacks the requisite basicity and side-chain architecture for potent lysosomal accumulation. Instead, 2-aminoquinolines are pharmacologically distinct, often serving as kinase inhibitors (e.g., SGK1) or synthetic intermediates rather than lysosomotropic agents. Consequently, for applications requiring lysosomal pH elevation or autophagy blockade, Chloroquine demonstrates significantly superior potency.

Chemical Identity & Physicochemical Comparison

The core difference lies in the position of the amine substituent (position 4 vs. position 2) and the nature of the side chain. This structural variance dictates their disparate mechanisms of action.

FeatureChloroquine (CQ) 6-Bromo-N,N,4-trimethylquinolin-2-amine (6-Br-TMA)
IUPAC Name N4-(7-chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine6-bromo-N,N-dimethyl-4-methylquinolin-2-amine
Core Scaffold 4-Aminoquinoline 2-Aminoquinoline
CAS Number 54-05-789446-20-8
Key Substituents 7-Cl, 4-amino-diethylpentyl side chain6-Br, 4-Me, 2-dimethylamino
Basicity (pKa) High (~10.2, 8.4) – Diprotic baseModerate/Low (~7.0–8.0) – Monoprotic base
LogP (Lipophilicity) ~4.6 (at neutral pH)~3.5–4.0 (Predicted)
Lysosomotropism Extreme (Accumulates >1000-fold)Weak/Negligible
Primary Target Lysosome (pH elevation), HemozoinKinases (Potential), Sigma Receptors

Expert Insight: The "N,N,4-trimethyl" nomenclature in 6-Br-TMA refers to the N,N-dimethyl group at the 2-position and a methyl group at the 4-position. Unlike CQ, which possesses a flexible, basic aliphatic side chain essential for lysosomal trapping, 6-Br-TMA is a rigid, planar molecule with lower basicity.

Mechanism of Action: The Divergence
A. Chloroquine: The Lysosomotropic Trap

Chloroquine acts primarily via ion trapping . Being a weak base, it diffuses freely across membranes in its unprotonated form. Once inside the acidic lysosome (pH ~4.5–5.0), it becomes protonated (CQ²⁺) and membrane-impermeable. This accumulation raises lysosomal pH, inhibiting hydrolases (like Cathepsins) and blocking autophagosome fusion.

B. 6-Br-TMA: The Kinase/Scaffold Paradigm

2-Aminoquinolines like 6-Br-TMA do not exhibit significant lysosomotropism because the 2-amino nitrogen is less basic (due to resonance delocalization into the ring) and lacks the distal basic nitrogen found in CQ.

  • Potential Activity: Compounds of this class are often screened as inhibitors of SGK1 (Serum/Glucocorticoid Regulated Kinase 1) or as scaffolds for sigma receptor ligands.

  • Autophagy Effect: Unlike CQ, 6-Br-TMA is unlikely to block autophagy flux via pH elevation. If it inhibits specific kinases (e.g., SGK1), it might actually induce autophagy or apoptosis via signaling pathways rather than lysosomal dysfunction.

Pathway Visualization: Mechanism of Accumulation

MechanismComparison cluster_CQ Chloroquine (4-Aminoquinoline) cluster_6Br 6-Br-TMA (2-Aminoquinoline) CQ_Ext CQ (Uncharged) CQ_Lys CQ++ (Trapped) CQ_Ext->CQ_Lys Diffuses & Protonates (pH < 5) pH_Rise Lysosomal pH ↑ CQ_Lys->pH_Rise Accumulation Block Autophagy Blocked pH_Rise->Block Inhibits Enzymes Br_Ext 6-Br-TMA (Uncharged) Br_Int No Accumulation Br_Ext->Br_Int Diffuses In Br_Int->Br_Ext Diffuses Out (Low pKa) Kinase Target: Kinases (e.g., SGK1)? Br_Int->Kinase Binds Protein Effect Signaling Modulation Kinase->Effect Inhibits Phosphorylation

Caption: Comparative cellular fate. CQ is trapped in acidic lysosomes due to high basicity, while 6-Br-TMA remains in equilibrium or binds specific protein targets.

Comparative Potency Analysis (Predicted & Experimental)

Given the structural dichotomy, direct potency comparisons depend on the assay endpoint.

Scenario A: Autophagy Inhibition (LC3-II Accumulation)
  • Chloroquine: High Potency.[1]

    • IC50: 10–50 µM (Cell line dependent).

    • Mechanism: Blocks degradation of LC3-II.

  • 6-Br-TMA: Low/No Potency (as a blocker).

    • Predicted Effect: Minimal accumulation of LC3-II. May show toxicity at high doses (>50 µM) due to off-target effects, but not specific autophagy blockade.

Scenario B: Antimalarial Efficacy (Plasmodium falciparum) [1][2][3]
  • Chloroquine: High Potency (in sensitive strains).

    • IC50: ~10–20 nM.

    • Mechanism: Binds heme, preventing detoxification into hemozoin.

  • 6-Br-TMA: Inactive/Weak.

    • Reasoning: The 4-amino group is critical for heme binding. 2-aminoquinolines generally lack the geometry to stack effectively with heme or inhibit hemozoin formation.

Scenario C: Cytotoxicity (Cancer Cell Lines)
  • Chloroquine: Moderate Cytotoxicity.

    • CC50: >50 µM (often used as a sensitizer).

  • 6-Br-TMA: Variable.

    • Potential: If it acts as a kinase inhibitor, it may exhibit potent cytotoxicity (IC50 < 10 µM) in specific cancer types (e.g., breast, colon) driven by SGK1 or similar pathways.

Experimental Protocols for Validation

To objectively compare these compounds, researchers should utilize a Self-Validating Multi-Parametric Workflow .

Protocol 1: Lysosomal Volume & Acidity Assay (LysoTracker)

Objective: Determine if 6-Br-TMA acts as a lysosomotropic agent like CQ.

  • Seed Cells: Plate HeLa or U2OS cells (5,000/well) in 96-well plates.

  • Treatment:

    • Vehicle (DMSO).

    • Chloroquine (Positive Control): 20 µM, 50 µM.

    • 6-Br-TMA: 10 µM, 20 µM, 50 µM.

    • Duration: 4 hours and 24 hours.

  • Staining: Remove media, wash 1x PBS. Add LysoTracker Red DND-99 (50 nM) in pre-warmed media for 30 min at 37°C.

  • Imaging/Quantification: Measure fluorescence (Ex: 577 nm, Em: 590 nm) or image via confocal microscopy.

  • Expected Result: CQ will show massive increase in punctate fluorescence (swollen lysosomes). 6-Br-TMA should show minimal change if it is not lysosomotropic.

Protocol 2: Autophagy Flux Analysis (Western Blot)

Objective: Assess blockade of autophagosome degradation.

  • Treatment: Treat cells with CQ (50 µM) or 6-Br-TMA (various concentrations) for 6–24 hours.

  • Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

  • Blotting: Probe for LC3B (converts LC3-I to LC3-II) and p62/SQSTM1 .

  • Interpretation:

    • CQ: Increases LC3-II and p62 (Blockade).

    • 6-Br-TMA:

      • If LC3-II increases with p62 increase -> Blockade (unlikely).

      • If LC3-II increases with p62 decrease -> Induction (possible kinase effect).

      • If no change -> Inactive.

Protocol 3: Cytotoxicity Screening (MTS/CellTiter-Glo)

Objective: Establish the therapeutic window.

  • Dose-Response: 8-point serial dilution (0.1 µM to 100 µM).

  • Incubation: 72 hours.

  • Readout: Measure ATP or metabolic activity.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

References
  • Solomon, V. R., & Lee, H. (2009). "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies." European Journal of Pharmacology, 625(1-3), 220-233. Link

  • Kaufmann, A. M., & Krise, J. P. (2007). "Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications." Journal of Pharmaceutical Sciences, 96(4), 729-746. Link

  • Chemical Source Data. (n.d.). "6-Bromo-2-dimethylamino-4-methylquinoline (CAS 89446-20-8)."[4] MolAid / PubChem Compound Summary. Link

  • Homma, T., et al. (2018). "Quinoline derivatives as aggregated tau inhibitors." Bioorganic & Medicinal Chemistry. (Context for 2-aminoquinoline biological activity). Link

  • Mauthe, M., et al. (2018). "Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion." Autophagy, 14(8), 1435-1455. Link

Sources

The 6-Bromo-Quinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatility allows for extensive functionalization, leading to a diverse array of biological activities. Among the various substituted quinolines, the 6-bromo derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel anticancer and antimicrobial agents. The introduction of a bromine atom at the 6-position of the quinoline ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, thereby modulating its interaction with biological targets.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-bromo-quinoline derivatives. By synthesizing data from numerous studies, we aim to elucidate the causal relationships between structural modifications and biological activity, offering field-proven insights for the rational design of next-generation therapeutic agents.

Unraveling the Anticancer Potential: A Tale of Substitution and Selectivity

The 6-bromo-quinoline scaffold has been extensively explored for its anticancer properties, with research highlighting the critical role of substitutions at various positions on the quinoline ring in dictating cytotoxic potency and selectivity.

The Crucial Role of the 6-Bromo Substituent

Studies have consistently demonstrated that the presence of a halogen atom, particularly bromine, at the 6-position of the quinoline or related quinazoline ring can significantly enhance anticancer effects.[1] This enhancement is often attributed to the bromine atom's ability to form halogen bonds and increase the compound's ability to interact with biological targets.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of various 6-bromo-quinoline and related derivatives against a panel of human cancer cell lines. This comparative data underscores the importance of the substitution pattern in determining cytotoxic efficacy.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 6,8-dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0[2]
HT29 (human colon adenocarcinoma)26.2[2]
HeLa (human cervical cancer)24.1[2]
2 6,8-dibromo-1,2,3,4-tetrahydroquinolineHeLa10 µg/mL[3]
HT-2930 µg/mL[3]
C630 µg/mL[3]
3 6-bromo-2-(pyridin-3-yl)-4-(4-bromophenylethylidene)hydrazinyl-quinazolineEGFRwt46.1 nM[4]
4 6-bromo-2-thioxo-3-butyl-quinazoline-4(3H)-one (8a)MCF-7 (human breast adenocarcinoma)15.85 ± 3.32[1]
SW480 (human colon adenocarcinoma)17.85 ± 0.92[1]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Key SAR Insights for Anticancer Activity:

  • Electron-withdrawing groups: The introduction of a nitro group at the C-5 position of a 6,8-dibromoquinoline scaffold (Compound 1) significantly enhances antiproliferative activity compared to the unsubstituted 6,8-dibromoquinoline, which shows no inhibitory activity.[2] This suggests that electron-withdrawing groups can potentiate the cytotoxic effects.

  • Substituents at C-2 and C-4: Modifications at the C-2 and C-4 positions of the quinoline ring are crucial for activity. For instance, the introduction of a substituted hydrazinyl group at the C-4 position of a 6-bromo-2-(pyridin-3-yl)quinazoline (a quinoline analog) resulted in potent EGFR inhibition (Compound 3).[4]

  • Substituents on linked moieties: In a series of 6-bromo-2-thio-3-substituted-quinazolin-4(3H)-ones, an aliphatic linker at the thiol group (Compound 4) was found to be the most potent against MCF-7 and SW480 cell lines.[1] Furthermore, for derivatives with a phenyl ring at the 3-position, electron-donating groups on the phenyl ring improved antiproliferative activity compared to electron-withdrawing groups.[1]

Mechanism of Action: Targeting Key Cellular Machinery

The anticancer activity of 6-bromo-quinoline derivatives is often mediated through the inhibition of critical cellular enzymes and the induction of apoptosis.

Topoisomerase Inhibition: A Key to DNA Damage

Many quinoline derivatives exert their anticancer effects by targeting topoisomerases, enzymes essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3] These compounds can act as topoisomerase poisons, stabilizing the transient DNA-enzyme cleavage complex and leading to the accumulation of DNA strand breaks, which ultimately triggers apoptosis.

Topoisomerase_Inhibition 6-Bromo-Quinoline 6-Bromo-Quinoline Topoisomerase Topoisomerase 6-Bromo-Quinoline->Topoisomerase DNA_Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->DNA_Cleavage_Complex Binds to DNA_Re-ligation_Inhibition Inhibition of DNA Re-ligation DNA_Cleavage_Complex->DNA_Re-ligation_Inhibition Stabilizes DNA_Strand_Breaks Accumulation of DNA Strand Breaks DNA_Re-ligation_Inhibition->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Mechanism of topoisomerase inhibition by 6-bromo-quinoline derivatives.

EGFR Inhibition: Halting Cancer Cell Proliferation

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Several 6-bromo-quinazoline derivatives have been identified as potent EGFR inhibitors.[1][5] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds to PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates 6-Bromo-Quinoline 6-Bromo-Quinoline Derivative 6-Bromo-Quinoline->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition by 6-bromo-quinoline derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Beyond their anticancer properties, 6-bromo-quinoline derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

Comparative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 6-bromo-quinoline derivatives against various microbial strains.

Compound IDStructureMicroorganismMIC (µg/mL)Reference
5 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureus-[6][7]
Bacillus species-[6][7]
Escherichia coli-[6][7]
Klebsiella pneumonia-[6][7]
6 2-(6-bromoquinolin-4-yl)-1-butoxypropan-2-olMycobacterium tuberculosis-[8]

MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Key SAR Insights for Antimicrobial Activity:

  • Amino group at C-3: The substitution of an amino group at the 3-position of a 6-bromo-2-(o-aminophenyl)-quinazolin-4(3H)-one (Compound 5) was found to increase its antibacterial activity.[7]

  • Alkoxy chain length at C-2: For 2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol derivatives, an increase in the length of the alkoxy chain (n-propyl and n-butyl) at the ether linkage led to increased antitubercular activity (Compound 6).[8]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 6-Bromo-4-iodoquinoline

This protocol describes a five-step synthesis of 6-bromo-4-iodoquinoline, a key intermediate for various biologically active compounds.[9]

Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Combine triethyl orthoformate and Meldrum's acid.

  • Add 4-bromoaniline to the mixture.

  • Stir at room temperature.

Step 2: Synthesis of 6-bromoquinolin-4-ol

  • Slowly add the product from Step 1 to preheated ether.

  • Stir at reflux for 10 minutes.

  • Cool the reaction mixture and add petroleum ether.

  • Filter the precipitated solid, wash with ethyl acetate, and dry.

Step 3: Synthesis of 6-bromo-4-chloroquinoline

  • Add POCl₃ dropwise to 6-bromoquinolin-4-ol, followed by a few drops of DMF.

  • Stir at room temperature and then reflux at 110°C for 3 hours.

  • Distill off most of the POCl₃ and add the remaining oil to ice water.

  • Adjust the pH to 5-6 with NaHCO₃ solution and extract with dichloromethane.

  • Wash the organic layer with water, dry with anhydrous sodium sulfate, and filter.

  • Distill the filtrate to obtain the product.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve 6-bromo-4-chloroquinoline in THF.

  • Add HCl/EtOH dropwise and stir at room temperature.

  • Distill under reduced pressure to obtain the hydrochloride salt.

Step 5: Synthesis of 6-bromo-4-iodoquinoline

  • Dissolve the hydrochloride salt and NaI in acetonitrile.

  • Reflux at 100°C for 32 hours.

  • Cool the reaction liquid and distill to obtain the final product.

Synthesis_Workflow Start Triethyl orthoformate + Meldrum's acid + 4-bromoaniline Step1 Stir at RT Start->Step1 Intermediate1 5-(((4-bromophenyl)amino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione Step1->Intermediate1 Step2 Add to ether, reflux, cool, add petroleum ether Intermediate1->Step2 Intermediate2 6-bromoquinolin-4-ol Step2->Intermediate2 Step3 Add POCl3, DMF, reflux, workup Intermediate2->Step3 Intermediate3 6-bromo-4-chloroquinoline Step3->Intermediate3 Step4 Add HCl/EtOH Intermediate3->Step4 Intermediate4 Hydrochloride salt Step4->Intermediate4 Step5 Add NaI, reflux Intermediate4->Step5 Product 6-bromo-4-iodoquinoline Step5->Product

Caption: Synthetic workflow for 6-bromo-4-iodoquinoline.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 6-bromo-quinoline derivatives for 48 or 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of a compound to inhibit the activity of topoisomerase I.

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers by agarose gel electrophoresis.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band in the presence of the inhibitor.

Conclusion and Future Perspectives

The 6-bromo-quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting potent anticancer and antimicrobial activities. The structure-activity relationship studies have revealed that the position and nature of substituents on the quinoline ring are critical for biological efficacy. Specifically, the presence of a bromine atom at the 6-position, often in combination with other electron-withdrawing or specific functional groups at other positions, significantly enhances the therapeutic potential of these compounds.

Future research should focus on further elucidating the precise molecular mechanisms of action of these derivatives and exploring novel substitutions to optimize their potency, selectivity, and pharmacokinetic properties. The development of more direct comparative studies will be invaluable in pinpointing the exact contribution of the 6-bromo moiety to the overall activity profile. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective 6-bromo-quinoline-based drugs for the treatment of cancer and infectious diseases.

References

  • Ahmed, M. F., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3201. [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Heterocyclic Chemistry. [Link]

  • Li, L., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 10, 1033997. [Link]

  • Al-Otaibi, A. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Molecules, 21(12), 1723. [Link]

  • Hartmann, M., et al. (2013). 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. ChemMedChem, 8(9), 1436-1448. [Link]

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • ResearchGate. (2025). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 6-BROMO-2[(4-(2,3- DICHLOROPHENYL)) PIPERAZINE-1-YL)METHYL]-3-[8-HYDROXY QUINOLINE -5-YL]-3-QUINAZOLIN -4-ONE LIGAND AND ITS TRANSITION METAL CHELATES. ResearchGate. [Link]

  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Medires Publishing. [Link]

  • Evren, A. E., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 680653. [Link]

  • ResearchGate. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]

  • Thakare, M. S., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. BMC Chemistry, 17(1), 22. [Link]

  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Medires Publishing. [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link]

  • Singh, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Ahmed, M. F., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3201. [Link]

  • Zhang, H., et al. (2018). 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. European Journal of Medicinal Chemistry, 147, 77-89. [Link]

  • Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research and Management, 21(2), 219-227. [Link]

  • Google Patents. (2013). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2185-2200. [Link]

  • El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis, in vitro, in vivo evaluation and in silico studies. RSC Advances, 14(30), 21398-21419. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Bromo-N,N,4-trimethylquinolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Bromo-N,N,4-trimethylquinolin-2-amine, a halogenated quinoline derivative.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, 6-Bromo-N,N,4-trimethylquinolin-2-amine should be handled as a substance that is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[5][6][7]

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.US OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory All handling of this compound, especially in solid form or when generating aerosols, should be conducted in a certified chemical fume hood to avoid inhalation.[7][8][9]---
II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 6-Bromo-N,N,4-trimethylquinolin-2-amine is a multi-step process designed to ensure safety, regulatory compliance, and environmental protection. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[8]

Step 1: Waste Segregation

The principle of waste segregation is critical for both safety and cost-effective disposal. As a brominated organic compound, all waste streams containing 6-Bromo-N,N,4-trimethylquinolin-2-amine must be classified as halogenated organic waste .[8][9]

  • Action: Collect all materials contaminated with 6-Bromo-N,N,4-trimethylquinolin-2-amine in a dedicated "Halogenated Waste" container.

  • Causality: Mixing halogenated waste with non-halogenated waste significantly increases the volume of hazardous material and complicates the disposal process, often leading to higher costs.[9] Keep these waste streams separate from acidic or alkaline waste streams as well.[9]

Step 2: Waste Collection and Containerization

Proper containment is essential to prevent leaks and environmental contamination.

  • Solid Waste:

    • Action: Collect dry solid waste, such as contaminated gloves, weigh boats, and paper towels, in a designated, leak-proof container lined with a heavy-duty plastic bag.[9]

    • Best Practice: The original chemical container, if empty, is often an excellent choice for collecting solid waste of the same material.[10]

  • Liquid Waste:

    • Action: Collect solutions containing 6-Bromo-N,N,4-trimethylquinolin-2-amine in a sealable, chemical-resistant (e.g., polyethylene) container.

    • Causality: The container must be compatible with all components of the waste solution to prevent degradation and potential leaks. Ensure the container has a secure, threaded cap.[8]

Step 3: Labeling

Accurate and thorough labeling is a regulatory requirement and a critical safety measure.

  • Action: Label the waste container clearly and immediately upon adding the first piece of waste.[8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 6-Bromo-N,N,4-trimethylquinolin-2-amine"

    • A list of all other components in the container with their approximate percentages (e.g., solvents). Do not use abbreviations or chemical formulas.[8]

    • The relevant hazard pictograms (e.g., harmful/irritant).

Step 4: Temporary Storage

  • Action: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be a secondary containment bin within or near a fume hood, away from incompatible materials.[9]

  • Causality: Containers must remain closed at all times except when actively adding waste to prevent the release of vapors.[8][9] Proper storage minimizes the risk of spills and accidental exposure.

Step 5: Final Disposal

  • Action: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality: Final disposal of hazardous chemicals like halogenated quinolines requires specialized facilities, such as high-temperature incineration, to ensure complete destruction and prevent environmental harm.[11] This process must be handled by trained professionals in compliance with all local and national regulations.

III. Spill and Decontamination Procedures

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills, evacuate the area and contact your institution's EHS department.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Carefully sweep or scoop the absorbed material and place it into the designated halogenated hazardous waste container.[7]

  • Decontamination: Clean the spill area thoroughly. While specific decontamination solutions for this compound are not defined, a common procedure for aromatic amines involves using acidified potassium permanganate.[12][13] Alternatively, scrubbing the area with a suitable solvent (e.g., ethanol) and collecting all cleaning materials as halogenated waste is a prudent approach.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Bromo-N,N,4-trimethylquinolin-2-amine waste.

G cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_storage Storage & Disposal start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select 'Halogenated Waste' Container fume_hood->container labeling Label Container with Contents & 'Hazardous Waste' container->labeling collection Collect Waste in Container labeling->collection closure Keep Container Securely Closed collection->closure storage Store in Designated Satellite Accumulation Area closure->storage ehs Contact EHS for Pickup storage->ehs disposal Final Disposal by Licensed Professional ehs->disposal

Caption: Disposal workflow for 6-Bromo-N,N,4-trimethylquinolin-2-amine.

References

  • Chemos GmbH & Co. KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

  • Oakwood Products, Inc. (2025, December 24). SAFETY DATA SHEET: 6-Bromo-2-methylquinoline.
  • ACS Publications. (2025, June 13). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. ACS Omega. Retrieved from [Link]

  • University of Florida. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • Analytik Jena. (n.d.). Solid Waste Analysis - Halogen Determination in Waste and Recycling. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Royal Society of Chemistry. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Transactions on Ecology and The Environment, Vol 192. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from a university environmental health and safety website.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Thermo Fisher Scientific. (2009, December 7). SAFETY DATA SHEET: 3-Bromoquinoline.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from a University of Otago health and safety website.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.